Product packaging for 2-acetylphenyl 2-chlorobenzoate(Cat. No.:)

2-acetylphenyl 2-chlorobenzoate

Cat. No.: B5345516
M. Wt: 274.70 g/mol
InChI Key: MMUCFGXPKJKSGP-UHFFFAOYSA-N
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Description

2-acetylphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C15H11ClO3 and its molecular weight is 274.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0396719 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO3 B5345516 2-acetylphenyl 2-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-acetylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)11-6-3-5-9-14(11)19-15(18)12-7-2-4-8-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUCFGXPKJKSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the synthesis of 2-acetylphenyl 2-chlorobenzoate, a chemical intermediate of interest to researchers and professionals in drug development. This guide details the synthesis pathway, experimental protocols, and relevant chemical data.

Synthesis Pathway

The synthesis of this compound is achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

G 2'-hydroxyacetophenone 2'-hydroxyacetophenone 2-acetylphenyl_2-chlorobenzoate 2-acetylphenyl_2-chlorobenzoate 2'-hydroxyacetophenone->2-acetylphenyl_2-chlorobenzoate Esterification 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride 2-chlorobenzoyl_chloride->2-acetylphenyl_2-chlorobenzoate HCl HCl 2-acetylphenyl_2-chlorobenzoate->HCl Byproduct Pyridine Pyridine Pyridine->2-acetylphenyl_2-chlorobenzoate Catalyst/Base

Caption: Synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. The yield is based on an analogous reaction and should be considered an estimate.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberYield (%)
2'-HydroxyacetophenoneC₈H₈O₂136.15118-93-4N/A
2-Chlorobenzoyl chlorideC₇H₄Cl₂O175.02609-65-4N/A
This compoundC₁₅H₁₁ClO₃274.70[1]84634-61-7[1]79-83*

* Yield is based on the analogous synthesis of o-benzoyloxyacetophenone and may vary for the target compound.[2]

Experimental Protocol

This protocol is adapted from the synthesis of o-benzoyloxyacetophenone and is expected to yield the desired product.[2][3]

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • 3% Hydrochloric acid

  • Methanol

  • Crushed ice

  • Standard laboratory glassware (conical flask, Büchner funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry conical flask, dissolve 2'-hydroxyacetophenone (0.1 mole) in anhydrous pyridine (20 mL).

  • Addition of Acylating Agent: To the stirred solution, slowly add 2-chlorobenzoyl chloride (0.15 mole). An exothermic reaction is expected. A calcium chloride drying tube should be fitted to the flask to protect the reaction from atmospheric moisture.

  • Reaction Time: Continue stirring the mixture. The reaction is typically complete when no more heat is evolved, which is usually around 15-20 minutes.

  • Work-up: Pour the reaction mixture into a beaker containing approximately 600 mL of 3% hydrochloric acid and 200 g of crushed ice, while stirring vigorously. This will precipitate the crude product.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with 20 mL of cold methanol, followed by a wash with 20 mL of cold water.

  • Drying: Press the product as dry as possible on the funnel and then allow it to air-dry completely at room temperature.

Purification:

The crude this compound can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a product of higher purity.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Spectral data for this compound, including 13C NMR and GC-MS, are available in public databases such as PubChem for comparison.[1]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the initial reaction to the final characterization of the product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Esterification Esterification Reactants->Esterification Crude Product Crude Product Esterification->Crude Product Washing Washing Crude Product->Washing Recrystallization Recrystallization Washing->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR NMR Pure Product->NMR Mass Spec Mass Spec Pure Product->Mass Spec Characterized Product Characterized Product NMR->Characterized Product Mass Spec->Characterized Product

Caption: Experimental workflow for synthesis and analysis.

References

An In-Depth Technical Guide to the Biological Activity of 2-Acetylphenyl 2-Chlorobenzoate: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive guide to understanding the biological activity of 2-acetylphenyl 2-chlorobenzoate. A thorough review of publicly available scientific literature and databases reveals a significant lack of direct research on the pharmacological effects of this specific compound. Consequently, this guide is structured as a roadmap for initiating a research program to elucidate its biological properties. It outlines the potential for bioactivity based on an analysis of its chemical precursors, 2'-hydroxyacetophenone and 2-chlorobenzoic acid, and provides a detailed, hypothetical experimental workflow for a comprehensive primary screening of the compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Introduction: An Uncharacterized Compound of Interest

This compound is a benzoate ester with the chemical formula C₁₅H₁₁ClO₃.[1] While its chemical properties are documented, there is a notable absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications. However, an analysis of its constituent moieties—the 2-acetylphenyl group derived from 2'-hydroxyacetophenone and the 2-chlorobenzoate group from 2-chlorobenzoic acid—suggests that the compound warrants investigation for several potential pharmacological activities. The ester linkage may render this compound a prodrug, releasing its constituent parts upon hydrolysis in a biological system, or the intact molecule may possess novel bioactivities.

Rationale for Investigation: Inferred Activity from Precursors

The potential for biological activity in this compound can be inferred from the known pharmacological profiles of its precursors.

  • 2'-Hydroxyacetophenone: This phenolic ketone is a versatile building block in medicinal chemistry.[2] Derivatives of 2'-hydroxyacetophenone have been reported to exhibit a range of biological effects, including:

    • Antimicrobial and Antifungal Activity: Various hydroxyacetophenone derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species.[3]

    • Antioxidant Activity: Chalcones synthesized from 2-hydroxyacetophenone have shown potent antioxidant properties in vitro.[4]

    • LXR Agonism: Certain 2-hydroxyacetophenone derivatives have been identified as selective agonists of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammation, suggesting potential applications in atherosclerosis.[2]

  • 2-Chlorobenzoic Acid: This halogenated carboxylic acid is a common intermediate in the synthesis of various pharmaceuticals.[5][6] Its known biological associations include:

    • Anti-inflammatory Potential: It serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

    • Anti-ulcer Activity: In animal models, 2-chlorobenzoic acid has demonstrated anti-ulcer properties.[7]

    • Fungicidal and Herbicidal Applications: It is used in the manufacturing of fungicides and herbicides.[5]

The combination of these two precursors into a single ester molecule suggests that this compound could plausibly exhibit antimicrobial, anti-inflammatory, antioxidant, or other activities.

Proposed Experimental Workflow for Biological Screening

Given the absence of existing data, a systematic approach is required to characterize the biological activity of this compound. The following is a proposed experimental workflow for an initial, broad-based screening.

Experimental Workflow for this compound cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary Assays & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Cytotoxicity Assays (e.g., MTT, LDH) - Cancer cell lines (e.g., A549, MCF-7) - Normal cell lines (e.g., HEK293) A->B C Antimicrobial Assays - Broth microdilution (MIC) - Gram-positive (e.g., S. aureus) - Gram-negative (e.g., E. coli) - Fungal strains (e.g., C. albicans) A->C D Anti-inflammatory Assays - COX-1/COX-2 inhibition - LPS-stimulated macrophages (NO, cytokine measurement) A->D E Antioxidant Assays (e.g., DPPH, ABTS) A->E F Dose-Response Studies (IC50/EC50 determination) B->F If active C->F If active D->F If active E->F If active G Target Identification (e.g., enzyme assays, receptor binding) F->G I Animal Model of Efficacy (based on in vitro results) F->I H Signaling Pathway Analysis (e.g., Western Blot, qPCR) G->H J Preliminary Toxicology (e.g., acute toxicity study) I->J

Caption: Proposed experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments

The following are detailed, hypothetical protocols for the key initial screening assays proposed in the workflow.

4.1. Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on human cancer and non-cancerous cell lines.

  • Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HEK293 (human embryonic kidney).

  • Protocol:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against representative bacterial and fungal strains.

  • Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Candida albicans (ATCC 90028).

  • Protocol:

    • Prepare a twofold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

    • Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL (bacteria) or 0.5-2.5 x 10³ CFU/mL (fungi).

    • Include a positive control (microbe + medium), negative control (medium only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 24-48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

4.3. Anti-inflammatory Activity (Nitric Oxide Inhibition in Macrophages)

  • Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

    • A parallel MTT assay should be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation

As no quantitative data on the biological activity of this compound has been published, it is not possible to provide structured tables for comparison. Should the proposed experiments be conducted, the following tables would be appropriate for presenting the findings:

  • Table 1: Cytotoxicity of this compound on Various Cell Lines. (Columns: Cell Line, IC₅₀ (µM) with 95% Confidence Interval).

  • Table 2: Antimicrobial Activity of this compound. (Columns: Microbial Strain, MIC (µg/mL)).

  • Table 3: Anti-inflammatory Effects of this compound. (Columns: Assay, IC₅₀ (µM) or % Inhibition at a specific concentration).

Signaling Pathways

Currently, there are no described signaling pathways modulated by this compound. If initial screenings reveal significant activity, particularly in cancer cell cytotoxicity or anti-inflammatory assays, further investigation into relevant pathways (e.g., apoptosis pathways, NF-κB signaling, MAPK pathways) would be warranted. A hypothetical signaling pathway diagram cannot be generated without initial experimental data.

Conclusion

This compound represents an uncharacterized molecule with potential for biological activity based on the known pharmacology of its precursors. This guide provides a robust framework for initiating a comprehensive investigation into its properties. The proposed experimental workflow is designed to efficiently screen for cytotoxic, antimicrobial, and anti-inflammatory effects, laying the groundwork for more detailed mechanistic studies and potential future drug development. Researchers are encouraged to use this document as a starting point for their investigations into this promising area of chemical biology.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 2-acetylphenyl 2-chlorobenzoate has not been elucidated in publicly available scientific literature. This guide provides a comprehensive overview of its chemical properties and explores potential mechanisms of action based on the known biological activities of structurally related compounds. The pathways and experimental workflows described herein are predictive and intended to serve as a foundation for future research.

Introduction

This compound is an organic compound with the molecular formula C15H11ClO3. It belongs to the class of benzoate esters, characterized by a benzoate group attached to a phenyl ring. The structure also features an acetyl group and a chloro substituent, which can significantly influence its chemical and biological properties. While direct studies on this specific molecule are lacking, the broader families of acetylphenyl esters and chlorobenzoate esters have been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, as well as applications in cosmetics as UVA absorbers. This whitepaper will synthesize the available information on these related compounds to propose a putative mechanism of action for this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This data is compiled from publicly accessible chemical databases.

PropertyValueSource
Molecular Formula C15H11ClO3PubChem
Molecular Weight 274.7 g/mol PubChem
IUPAC Name (2-acetylphenyl) 2-chlorobenzoatePubChem
CAS Number 84634-61-7PubChem
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in organic solvents-

Putative Mechanisms of Action Based on Structural Analogs

Based on the biological activities reported for structurally similar compounds, two primary putative mechanisms of action for this compound are proposed: anti-inflammatory activity and tyrosine kinase inhibition .

Several benzoate ester derivatives have demonstrated anti-inflammatory properties. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

A proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. This pathway is hypothetical and based on the known mechanisms of other anti-inflammatory benzoate esters.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Metabolized by Prostaglandins Prostaglandins COX1_2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound 2-acetylphenyl 2-chlorobenzoate Compound->COX1_2 Inhibits

Caption: Putative anti-inflammatory signaling pathway of this compound.

Derivatives of 4-amino-3-chloro benzoate ester have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Overactivation of EGFR is implicated in the growth and proliferation of various cancers. The chloro and acetylphenyl moieties of this compound may allow it to bind to the ATP-binding site of EGFR, thereby inhibiting its kinase activity.

A hypothetical workflow for screening the EGFR inhibitory activity of this compound is presented below.

G cluster_workflow Experimental Workflow: EGFR Inhibition Assay start Start: Synthesize & Purify Compound in_vitro In vitro Kinase Assay (EGFR) start->in_vitro cell_based Cell-Based Assay (e.g., A549, HepG2) in_vitro->cell_based If active western_blot Western Blot for p-EGFR levels cell_based->western_blot dose_response Dose-Response Curve & IC50 Determination western_blot->dose_response end End: Identify Lead Compound dose_response->end

Caption: Hypothetical workflow for evaluating EGFR inhibitory activity.

Proposed Experimental Protocols

To investigate the putative mechanisms of action, the following experimental protocols are proposed.

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Substrate: Arachidonic acid.

  • Procedure: a. The test compound (dissolved in DMSO) is pre-incubated with the COX enzyme in the assay buffer for 10 minutes at 37°C. b. The reaction is initiated by adding arachidonic acid. c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Objective: To assess the ability of this compound to inhibit the kinase activity of EGFR.

Methodology:

  • Enzyme: Recombinant human EGFR kinase domain.

  • Substrate: A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Assay Buffer: Kinase buffer containing ATP and MgCl2.

  • Procedure: a. The test compound is incubated with the EGFR enzyme in the kinase buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes). d. The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based kinase assay or by detecting the consumption of ATP.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory agent and a tyrosine kinase inhibitor. The proposed signaling pathways and experimental workflows offer a clear roadmap for future research in this area. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to validate these hypotheses and to determine the therapeutic potential of this compound. The logical relationship for the proposed future research is outlined below.

G cluster_research_plan Future Research Plan synthesis Synthesis and Characterization in_vitro_screening In vitro Screening (COX & EGFR) synthesis->in_vitro_screening hit_to_lead Hit-to-Lead Optimization in_vitro_screening->hit_to_lead Active Hits in_vivo In vivo Efficacy and Toxicity Studies hit_to_lead->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Logical flow for future research and development.

Unveiling the Therapeutic Potential of 2-acetylphenyl 2-chlorobenzoate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a strategic approach to identifying and validating the potential therapeutic targets of the novel small molecule, 2-acetylphenyl 2-chlorobenzoate. In the absence of pre-existing biological data for this compound, this document outlines a scientifically rigorous workflow, leveraging structural analogy, in silico modeling, and established in vitro assays to elucidate its mechanism of action and therapeutic promise.

Executive Summary

This compound is a small molecule with structural motifs suggestive of anti-inflammatory properties. Its core structure, featuring an acetylated phenyl ring ester-linked to a chlorobenzoate moiety, shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs). This guide proposes a focused investigation into its potential as a modulator of key inflammatory pathways, specifically targeting cyclooxygenase (COX) enzymes and the downstream nuclear factor-kappa B (NF-κB) signaling cascade. A systematic approach combining computational and experimental methodologies is presented to ascertain its therapeutic viability.

Structural Analysis and Target Hypothesis

The chemical structure of this compound (Figure 1) provides the foundation for our target hypothesis. The presence of the acetylphenyl group is reminiscent of acetylsalicylic acid (aspirin), a well-known irreversible inhibitor of COX enzymes.[1] The benzoate ester linkage is also a common feature in compounds with anti-inflammatory activity. Based on these structural alerts, the primary hypothesis is that this compound will exhibit inhibitory activity against COX-1 and COX-2, the key enzymes in the pro-inflammatory prostaglandin synthesis pathway.[2][3][4] A secondary hypothesis is the potential for modulation of the 5-lipoxygenase (5-LOX) pathway, another important branch of the eicosanoid inflammatory pathway that can be affected by aspirin and its derivatives.[5][6][7][8]

Figure 1: Chemical Structure of this compound Image Credit: PubChem CID 587399[9]

Proposed Therapeutic Targets

Based on the structural analysis, the following are proposed as the primary and secondary therapeutic targets for this compound:

Primary Targets:

  • Cyclooxygenase-1 (COX-1): Constitutively expressed and involved in physiological functions. Inhibition can lead to gastrointestinal side effects.[4]

  • Cyclooxygenase-2 (COX-2): Inducibly expressed at sites of inflammation and a key target for anti-inflammatory drugs.[2][4][10][11]

Secondary Target:

  • 5-Lipoxygenase (5-LOX): Involved in the synthesis of leukotrienes, which are potent pro-inflammatory mediators.[5][8]

In Silico Target Validation Workflow

Prior to in vitro testing, a computational approach is recommended to predict the binding affinity and mode of interaction of this compound with the proposed targets.

cluster_insilico In Silico Workflow ligand This compound (SMILES/SDF) docking Molecular Docking (e.g., AutoDock Vina, PyRx) ligand->docking admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) ligand->admet target COX-1 & COX-2 (PDB Structures) target->docking analysis Binding Affinity & Pose Analysis docking->analysis decision Prioritize for In Vitro Testing analysis->decision admet->decision

Caption: In Silico Target Validation Workflow.

This workflow, as depicted in the diagram, involves retrieving the 3D structures of the ligand (this compound) and the target proteins (COX-1 and COX-2) from public databases.[2] Molecular docking simulations are then performed to predict the binding energy and interaction poses.[10][12][13][14] Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound are predicted to assess its drug-like potential. The results of these in silico analyses will guide the decision to proceed with in vitro validation.

Experimental Validation Protocols

The following section details the proposed experimental protocols to validate the hypothesized targets and elucidate the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2. A fluorometric assay provides a high-throughput method for initial screening.[15][16]

Table 1: Quantitative Data for COX Inhibition Assay

ParameterCOX-1COX-2
IC50 (µM) Hypothetical ValueHypothetical Value
Selectivity Index (COX-1 IC50 / COX-2 IC50) \multicolumn{2}{c}{Hypothetical Value}

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay [15][16]

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777, Abcam ab211097).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[15]

    • Prepare the substrate, Arachidonic Acid, as per the kit protocol.

  • Assay Procedure:

    • In a 96-well opaque plate, add the test compound at various concentrations, the positive control, or solvent control (for enzyme control).

    • Add the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.

    • Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

    • Incubate the plate at the recommended temperature and time to allow for inhibitor binding.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

A more detailed analysis can be performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly measure the formation of prostaglandin E2 (PGE2).[17][18]

Downstream Signaling: NF-κB Activation Assay

Objective: To assess the effect of this compound on the NF-κB signaling pathway, a key downstream effector of COX-2-mediated inflammation.[19][20][21][22] A luciferase reporter assay is a common and sensitive method for this purpose.[23][24][25]

cluster_nfkb Canonical NF-κB Signaling Pathway cluster_inhibition Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Gene Gene Expression (e.g., COX-2, cytokines) NFkB_nuc->Gene activates Compound 2-acetylphenyl 2-chlorobenzoate COX2_in COX-2 Inhibition Compound->COX2_in COX2_in->IKK reduces activation of

Caption: Simplified Canonical NF-κB Signaling Pathway.

Experimental Protocol: NF-κB Luciferase Reporter Assay [23][24][25]

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).

  • Treatment and Induction:

    • Seed the transfected cells into a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity in TNF-α-treated cells compared to untreated cells.

    • Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Table 2: Quantitative Data for NF-κB Luciferase Assay

TreatmentNormalized Luciferase Activity (Fold Change)
Vehicle Control 1.0
TNF-α (10 ng/mL) Hypothetical Value
TNF-α + Compound (Low Conc.) Hypothetical Value
TNF-α + Compound (High Conc.) Hypothetical Value

Conclusion and Future Directions

This technical guide provides a comprehensive and logical workflow for the initial characterization of this compound as a potential therapeutic agent. The proposed in silico and in vitro studies will provide critical data on its primary targets and mechanism of action. Positive results from these initial studies would warrant further investigation, including:

  • Lipoxygenase Inhibition Assays: To evaluate the effect on the 5-LOX pathway.

  • In Vivo Efficacy Studies: To assess the anti-inflammatory effects in animal models of inflammation (e.g., carrageenan-induced paw edema).

  • Pharmacokinetic and Toxicological Profiling: To determine the drug's absorption, distribution, metabolism, excretion, and safety profile.

By following this structured approach, researchers and drug development professionals can efficiently evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel anti-inflammatory agent.

References

An In-depth Technical Guide to 2-Acetylphenyl 2-chlorobenzoate: Synthesis, Characterization, and Role as a Key Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylphenyl 2-chlorobenzoate is a crucial chemical intermediate, primarily recognized for its role in the total synthesis of Frutinone A, a natural product with notable biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical characterization of this compound. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside tabulated physicochemical and spectral data. Furthermore, this document elucidates the significance of this intermediate by detailing the mechanism of its transformation and the biological importance of the resulting products, thereby offering valuable insights for researchers in synthetic chemistry and drug discovery.

Introduction: A Pivotal Intermediate

The discovery and history of this compound are intrinsically linked to the synthesis of more complex molecules, most notably Frutinone A.[1][2] It is not a compound with a significant history of independent research but rather a cornerstone in a multi-step synthetic pathway. Its importance lies in its specific chemical structure, which allows for a key intramolecular rearrangement to form the core of various chromone and coumarin derivatives.[3][4][5]

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Chlorobenzoyl chloride

  • Dry Pyridine

  • Dichloromethane

  • Aqueous Potassium Carbonate (K₂CO₃) solution

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • A mixture of 2'-hydroxyacetophenone (10.0 mmol) and 2-chlorobenzoyl chloride (15.0 mmol) is stirred in dry pyridine (10 mL) at room temperature for 2 hours.

  • The reaction mixture is then carefully poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL).

  • The aqueous mixture is extracted twice with dichloromethane.

  • The combined organic layers are washed three times with aqueous K₂CO₃ solution and subsequently three times with water.

  • The solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from ethanol to yield this compound as a white solid.

Synthesis Workflow

G Synthesis of this compound A 2'-Hydroxyacetophenone C Dry Pyridine (Room Temperature, 2h) A->C B 2-Chlorobenzoyl chloride B->C D Reaction Mixture C->D E Quenching (Ice/HCl) D->E F Extraction (Dichloromethane) E->F G Washing (aq. K2CO3, Water) F->G H Solvent Removal G->H I Recrystallization (Ethanol) H->I J This compound (White Solid) I->J

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol
IUPAC Name (2-acetylphenyl) 2-chlorobenzoate
CAS Number 84634-61-7
Appearance White solid
XLogP3 3.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3
Table 1: Physicochemical Properties of this compound.[2]
Spectral Data TypeKey Features
¹³C NMR Peaks corresponding to carbonyl, aromatic, and methyl carbons are observed.
GC-MS Molecular ion peak and characteristic fragmentation patterns are detected.
Table 2: Spectroscopic Data Summary for this compound.[2]

Role in the Synthesis of Frutinone A: The Baker-Venkataraman Rearrangement

The primary significance of this compound is its function as a precursor in the Baker-Venkataraman rearrangement to form 1,3-diketones, which are key intermediates in the synthesis of chromones and flavones.[3][4][5] In the context of Frutinone A synthesis, this compound undergoes this base-catalyzed intramolecular acyl migration.

Experimental Protocol: Baker-Venkataraman Rearrangement

Materials:

  • This compound

  • Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Methyl chloroformate

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of this compound (5.0 mmol) in DMF (10 mL), NaH (12.5 mmol) is added, and the mixture is stirred for 2 hours at 50 °C.

  • Methyl chloroformate (5.5 mmol) is then added to the solution, and the mixture is stirred for an additional 4 hours at 50 °C.

  • Upon reaction completion (monitored by TLC), the mixture is poured into a mixture of crushed ice (15 mL) and concentrated HCl (5 mL) to yield the rearranged product.

Mechanism of the Baker-Venkataraman Rearrangement

The reaction proceeds through the formation of an enolate followed by an intramolecular acyl transfer.

G Baker-Venkataraman Rearrangement Mechanism A 2-Acetylphenyl 2-chlorobenzoate C Enolate Formation (Deprotonation) A->C B Base (e.g., NaH) B->C D Enolate Intermediate C->D E Intramolecular Acyl Transfer D->E F Cyclic Alkoxide Intermediate E->F G Ring Opening F->G H Phenolate Intermediate G->H I Acidic Work-up H->I J 1,3-Diketone Product I->J

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Biological Significance of the End Product: Frutinone A

While this compound itself is not known to have significant biological activity, its end product, Frutinone A, is a potent inhibitor of Cytochrome P450 1A2 (CYP1A2).[6][7][8] This inhibition has implications for drug metabolism and potential drug-herb interactions.

Signaling Pathway Context

The inhibition of CYP1A2 by Frutinone A is a direct interaction with a key enzyme in xenobiotic metabolism. This does not involve a classical signaling pathway but rather a direct enzyme inhibition mechanism.

G Frutinone A Mechanism of Action cluster_0 Drug Metabolism cluster_1 Inhibition A CYP1A2 Substrate (e.g., Caffeine, Theophylline) B CYP1A2 Enzyme A->B Metabolism C Metabolized Substrate B->C D Frutinone A E Inhibition D->E E->B

Caption: Inhibition of CYP1A2 by Frutinone A.

Conclusion

This compound serves as a critical, well-characterized intermediate in the synthesis of biologically active compounds like Frutinone A. Understanding its synthesis and reactivity is paramount for researchers engaged in the development of novel therapeutics derived from chromone and coumarin scaffolds. This guide provides the essential technical details to facilitate further research and application of this versatile synthetic building block.

References

An In-depth Technical Guide to 2-Acetylphenyl 2-Chlorobenzoate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl 2-chlorobenzoate and its analogues represent a class of aromatic esters with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies related to these compounds. While specific data for this compound is limited in publicly available literature, this guide extrapolates information from closely related analogues to provide a foundational understanding for researchers. The core structure, consisting of a 2-acetylphenyl moiety linked to a substituted benzoate, offers a scaffold for designing novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.

Synthesis of this compound and Analogues

The primary synthetic route to this compound and its analogues is through esterification. A plausible and commonly employed method is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.

General Synthetic Pathway

The synthesis of this compound would proceed via the reaction of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or aqueous sodium hydroxide.

G 2-Hydroxyacetophenone 2-Hydroxyacetophenone Product 2-Acetylphenyl 2-chlorobenzoate 2-Hydroxyacetophenone->Product + 2-Chlorobenzoyl_chloride 2-Chlorobenzoyl chloride 2-Chlorobenzoyl_chloride->Product + Base Base (e.g., Pyridine) Base->Product Catalyst G cluster_0 Inflammatory Stimulus cluster_1 Pro-inflammatory Pathways Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX_LOX COX / LOX Pathways Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Hyaluronidase Hyaluronidase ECM_Degradation Extracellular Matrix Degradation Hyaluronidase->ECM_Degradation ECM_Degradation->Inflammation Compound 2-Acetylphenyl 2-chlorobenzoate (Analogue) Compound->PLA2 Inhibition Compound->Hyaluronidase Inhibition G Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The following methods are based on established analytical techniques for structurally similar compounds, including aromatic esters, acetophenones, and chlorobenzoates. These protocols serve as a comprehensive starting point for method development and validation for the specific quantification of this compound in various sample matrices.

Analytical Methodologies

Two primary chromatographic techniques are presented for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its aromatic structure for sensitive UV detection.

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known volume in a volumetric flask. The final concentration should be within the linear range of the calibration curve.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

b) Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic acid or phosphoric acid to improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Approximately 245 nm (based on the chromophores present in the molecule). It is recommended to determine the wavelength of maximum absorbance experimentally.
Run Time Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any impurities.

c) Calibration:

  • Prepare a stock solution of this compound reference standard of known purity in the mobile phase.

  • Perform serial dilutions to prepare a series of calibration standards at a minimum of five different concentrations.

  • Inject each calibration standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the analyte.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the y-intercept.

d) Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time, which should match that of the reference standard.

  • Determine the peak area of the analyte in the sample.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

The following table summarizes typical performance characteristics for HPLC methods used for the quantification of aromatic esters. These values should be established during the validation of the method for this compound.

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Limit of Detection (LOD) 0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to its ester structure, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity for detection.

a) Sample Preparation:

  • Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate in a volumetric flask.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove non-volatile matrix components.

  • An internal standard (e.g., a structurally similar compound not present in the sample) may be added to improve the accuracy and precision of the quantification.

  • Transfer an aliquot of the final solution to a GC vial.

b) Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized for the specific application.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis)
SIM Ions Select characteristic fragment ions of this compound for quantification and confirmation. Potential ions could be related to the 2-chlorobenzoyl cation and the acetylphenyl fragment.

c) Calibration:

  • Prepare a stock solution of this compound reference standard and the internal standard (if used) in the same solvent as the samples.

  • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

d) Quantification:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify the analyte and internal standard peaks by their retention times and mass spectra.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

The following table presents typical performance characteristics for GC-MS methods for the quantification of aromatic esters. These should be experimentally verified for the specific method.

ParameterTypical Performance
Linearity (r²) ≥ 0.998
Range e.g., 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh Weigh Sample/ Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (~245 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification weigh Weigh Sample/ Standard dissolve Dissolve in Volatile Solvent weigh->dissolve is_add Add Internal Standard dissolve->is_add inject Inject into GC is_add->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM/Scan) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Area Ratios) integrate->calibrate quantify Quantification calibrate->quantify

Application Notes and Protocols for the Use of 2-Acetylphenyl 2-Chlorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl 2-chlorobenzoate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of various heterocyclic compounds and substituted aromatic ketones. Its unique structure, incorporating an ester and a ketone moiety on a phenyl ring, allows for strategic intramolecular rearrangements and subsequent cyclizations. This document provides detailed application notes and experimental protocols for the utilization of this compound in key organic transformations, with a focus on the synthesis of chromone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2]

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around two key rearrangement reactions: the Baker-Venkataraman rearrangement and the Fries rearrangement. These reactions provide access to important intermediates, namely 1,3-diketones and hydroxyaryl ketones, respectively.

Baker-Venkataraman Rearrangement: Synthesis of 1,3-Diketones and Chromones

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction that converts an o-acyloxyacetophenone into a 1,3-diketone.[3][4][5][6] This reaction is a cornerstone in the synthesis of flavones and chromones.[3][7] In the case of this compound, the rearrangement yields 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, a key precursor for the synthesis of 2-(2-chlorophenyl)chromone-4-one.

Reaction Pathway:

The overall transformation involves two main steps: the base-catalyzed rearrangement to the 1,3-diketone, followed by an acid-catalyzed cyclization to the chromone.

Baker_Venkataraman_Pathway cluster_0 Baker-Venkataraman Rearrangement cluster_1 Acid-Catalyzed Cyclization 2-Acetylphenyl\n2-chlorobenzoate 2-Acetylphenyl 2-chlorobenzoate Enolate Intermediate Enolate Intermediate 2-Acetylphenyl\n2-chlorobenzoate->Enolate Intermediate  Base (e.g., KOH) 1,3-Diketone 1-(2-hydroxyphenyl)-3- (2-chlorophenyl)propane-1,3-dione Enolate Intermediate->1,3-Diketone  Intramolecular  Acyl Transfer Chromone 2-(2-chlorophenyl) chromone-4-one 1,3-Diketone->Chromone  Acid (e.g., H2SO4)

Caption: Baker-Venkataraman rearrangement and subsequent cyclization.

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione via Baker-Venkataraman Rearrangement

ParameterValue
Reactants
This compound1.0 eq
Potassium Hydroxide (KOH)3.0 eq
Solvent
Anhydrous Pyridine
Reaction Conditions
Temperature50 °C
Time3 hours
Work-up
1. Cool to room temperature
2. Pour into ice-cold dilute HCl
3. Filter the precipitate
4. Wash with water
5. Recrystallize from ethanol
Expected Yield 85-95%

Detailed Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine, powdered potassium hydroxide (3.0 eq) is added.

  • The reaction mixture is stirred at 50 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice and dilute hydrochloric acid to neutralize the excess base.

  • The precipitated yellow solid, 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione, is collected by filtration.

  • The solid is washed thoroughly with water and then recrystallized from ethanol to afford the pure product.

Protocol 2: Synthesis of 2-(2-chlorophenyl)chromone-4-one via Acid-Catalyzed Cyclization

ParameterValue
Reactants
1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione1.0 eq
Concentrated Sulfuric AcidCatalytic amount
Solvent
Glacial Acetic Acid
Reaction Conditions
Temperature100 °C
Time1 hour
Work-up
1. Cool to room temperature
2. Pour into ice-water
3. Filter the precipitate
4. Wash with water
5. Recrystallize from ethanol
Expected Yield 90-98%

Detailed Methodology:

  • A solution of 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)propane-1,3-dione (1.0 eq) in glacial acetic acid is prepared.

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The mixture is heated at 100 °C for 1 hour.[8]

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate of 2-(2-chlorophenyl)chromone-4-one is collected by filtration, washed with water, and recrystallized from ethanol.

Fries Rearrangement: Synthesis of Hydroxyaryl Ketones

The Fries rearrangement is a Lewis acid-catalyzed reaction that converts a phenolic ester to a hydroxyaryl ketone.[9] This reaction can be controlled to selectively produce either the ortho or para isomer by adjusting the reaction conditions, such as temperature and solvent.[10][11] For this compound, the Fries rearrangement offers a direct route to substituted 2-hydroxybenzophenones.

Reaction Pathway:

Fries_Rearrangement_Pathway Start 2-Acetylphenyl 2-chlorobenzoate Lewis_Acid Lewis Acid (e.g., AlCl3) Start->Lewis_Acid Ortho_Product ortho-Hydroxyaryl ketone Lewis_Acid->Ortho_Product  High Temp. Para_Product para-Hydroxyaryl ketone Lewis_Acid->Para_Product  Low Temp. Experimental_Workflow cluster_start Starting Material cluster_rearrangements Rearrangement Reactions cluster_intermediates Key Intermediates cluster_final_products Final Products Start 2-Acetylphenyl 2-chlorobenzoate BV_Rearrangement Baker-Venkataraman Rearrangement Start->BV_Rearrangement Fries_Rearrangement Fries Rearrangement Start->Fries_Rearrangement Diketone 1,3-Diketone BV_Rearrangement->Diketone Hydroxyketone Hydroxyaryl Ketone Fries_Rearrangement->Hydroxyketone Chromone Chromone Derivative Diketone->Chromone  Cyclization Substituted_Ketone Substituted Hydroxyketone Hydroxyketone->Substituted_Ketone  Further  Functionalization

References

experimental protocol for 2-acetylphenyl 2-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate

**Abstract

This document provides a detailed experimental protocol for the synthesis of this compound. This compound is synthesized via the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. The protocol includes a comprehensive list of materials, step-by-step procedures for the reaction, purification, and characterization of the final product. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

**Introduction

This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis is achieved through a straightforward esterification reaction between a phenol (2-hydroxyacetophenone) and an acyl chloride (2-chlorobenzoyl chloride). The reaction is typically facilitated by a base, such as pyridine, which acts as a nucleophilic catalyst and an acid scavenger. This protocol outlines a reliable method for the preparation and purification of this compound.

Reaction Scheme

The synthesis proceeds via the following reaction: 2-Hydroxyacetophenone + 2-Chlorobenzoyl Chloride → this compound + Pyridinium Hydrochloride

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-HydroxyacetophenoneReagentSigma-Aldrich
2-Chlorobenzoyl ChlorideReagentAlfa Aesar
PyridineAnhydrousAcros Organics
Dichloromethane (DCM)HPLCFisher Scientific
Hydrochloric Acid (HCl)37%VWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
MethanolACSJ.T. Baker
Deionized Water---In-house
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Calcium chloride drying tube

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Glassware for recrystallization

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyacetophenone (1.36 g, 10.0 mmol).

  • Dissolve the 2-hydroxyacetophenone in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

2. Addition of 2-Chlorobenzoyl Chloride:

  • Slowly add 2-chlorobenzoyl chloride (1.93 g, 11.0 mmol) dropwise to the stirred solution over a period of 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

3. Work-up and Extraction:

  • Pour the reaction mixture into a beaker containing crushed ice (100 g) and 5% hydrochloric acid (100 mL) with vigorous stirring.

  • A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold methanol (10 mL).

4. Purification:

  • The crude product can be further purified by recrystallization from methanol or an ethanol/water mixture to yield the final product as a crystalline solid.

  • Dry the purified product under vacuum.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Property Value
Molecular Formula C₁₅H₁₁ClO₃[1]
Molecular Weight 274.70 g/mol [1]
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) Expected peaks: aromatic protons (m, 8H), acetyl protons (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks: carbonyl carbons, aromatic carbons, methyl carbon
IR (KBr, cm⁻¹) Expected peaks: C=O (ester), C=O (ketone), C-O, C-Cl

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • 2-Chlorobenzoyl chloride is corrosive and a lachrymator. Handle with care and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric acid is corrosive. Handle with care.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 2-Hydroxyacetophenone + Pyridine addition Add 2-Chlorobenzoyl Chloride (0 °C to RT, 2h) reagents->addition Stirring quench Quench with Ice/HCl addition->quench Reaction Mixture filtration Vacuum Filtration quench->filtration wash Wash with H₂O & MeOH filtration->wash recrystallization Recrystallization (Methanol) wash->recrystallization Crude Product drying Vacuum Drying recrystallization->drying analysis Characterization (NMR, IR, MP) drying->analysis final_product final_product analysis->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Starting Materials reac1 2-Hydroxyacetophenone (Phenol) start->reac1 reac2 2-Chlorobenzoyl Chloride (Acylating Agent) start->reac2 base Pyridine (Base/Catalyst) start->base process Esterification Reaction reac1->process reac2->process base->process Facilitates product This compound (Target Molecule) process->product byproduct Pyridinium Hydrochloride (Byproduct) process->byproduct

Caption: Logical relationship of reactants and products in the synthesis.

References

Application Notes and Protocols for 2-Acetylphenyl 2-Chlorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature searches indicate that 2-acetylphenyl 2-chlorobenzoate is not widely reported as a biologically active agent in medicinal chemistry. Its primary documented application is as a key synthetic intermediate in the total synthesis of other biologically active molecules, notably Frutinone A, a natural product with potent inhibitory activity against the CYP1A2 enzyme. While direct pharmacological data on this compound is scarce, the broader class of substituted phenyl benzoates has been explored for various therapeutic applications, including antimicrobial and anticancer activities. This document provides detailed protocols for the synthesis of this compound and summarizes the biological activities of structurally related compounds to offer a contextual understanding of its potential, should it be investigated as a standalone pharmacological agent.

Synthesis of this compound

The primary role of this compound in the available literature is as a precursor in a multi-step synthesis. A detailed protocol for its preparation via esterification is provided below, adapted from the synthesis of Frutinone A.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride.

Materials:

  • 2'-Hydroxyacetophenone

  • 2-Chlorobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (1.5 eq) at 0 °C under a nitrogen atmosphere, add 2-chlorobenzoyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product R1 2'-Hydroxyacetophenone P1 Esterification in DCM at 0°C to rt R1->P1 R2 2-Chlorobenzoyl Chloride R2->P1 R3 Pyridine (Base) R3->P1 W1 Quenching with 1M HCl P1->W1 W2 Liquid-Liquid Extraction W1->W2 W3 Drying and Concentration W2->W3 P2 Silica Gel Chromatography W3->P2 Product This compound P2->Product

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of Frutinone A.[1] In this synthesis, it undergoes a Baker-Venkataraman rearrangement to form a 1,3-diketone, which is a crucial step for the construction of the final coumarin scaffold.

Role in Frutinone A Synthesis

G cluster_start Starting Intermediate cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_final Final Product Start This compound Reaction Baker-Venkataraman Rearrangement Start->Reaction Intermediate 3-(2-chlorobenzoyl)-4-hydroxycoumarin Reaction->Intermediate Final Frutinone A Intermediate->Final

Caption: Role as an intermediate in Frutinone A synthesis.

Biological Activities of Related Phenyl Benzoates

While this compound itself lacks reported biological data, the broader class of substituted phenyl benzoates has shown promise in various medicinal chemistry contexts. The data presented here is for informational purposes to highlight the potential of this chemical class.

Quantitative Data for Related Compounds
Compound ClassBiological ActivityTargetQuantitative Data (IC₅₀/MIC)Reference
Salicylanilide BenzoatesAntimycobacterialM. tuberculosisMIC: 0.125–8 µM[2]
Salicylanilide BenzoatesAntibacterialS. aureus (MRSA)MIC: ≥ 0.49 µM[2]
Phenyl Benzoate DerivativesAntioxidantDPPH radicalIC₅₀: ~13.06 µM[3]
Phenyl Benzoate DerivativesAnti-pancreatic lipasePancreatic Lipase33.52% inhibition[3]
Substituted Benzoin BenzoatesAnticancerHCT-116, MCF-7, T47D cell linesVaries by compound[4]

Note: The data in this table is for structurally related but distinct molecules and should not be extrapolated to this compound without experimental validation.

Conclusion and Future Directions

The current body of scientific literature primarily defines this compound as a useful synthetic intermediate rather than a pharmacologically active agent. The provided synthesis protocol allows for its efficient preparation. Given the diverse biological activities observed in the broader family of substituted phenyl benzoates, future research could involve the screening of this compound and its analogs for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects. Such studies would be necessary to determine if this compound has any direct applications in medicinal chemistry beyond its role as a synthetic precursor.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetylphenyl 2-chlorobenzoate. The described method is suitable for the determination of the compound in bulk materials and can be adapted for various research and quality control applications. The protocol includes a comprehensive experimental procedure, system suitability requirements, and method validation parameters.

Introduction

This compound is an organic ester with potential applications in chemical synthesis and pharmaceutical development. A validated analytical method is crucial for ensuring the purity, stability, and quality of this compound. This document provides a starting point for an HPLC method that can be used for its analysis. The method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The proposed chromatographic conditions are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase) to achieve a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following table summarizes the expected performance characteristics of this method. Note: This data is representative and should be verified during method validation.

Validation ParameterExpected Result
Retention Time (tR) Approximately 4.5 min
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD for peak area) ≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interfering peaks at the retention time of the analyte

Experimental Workflow and Validation Process

The following diagrams illustrate the general experimental workflow for the HPLC analysis and the logical steps involved in method validation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation F Sample Injection & Data Acquisition C->F D->E E->F G Peak Integration & Quantification F->G H Report Generation G->H method_validation cluster_parameters Validation Parameters (ICH Q2(R1)) Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy

Application Note: NMR Spectroscopic Analysis of 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-acetylphenyl 2-chlorobenzoate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the experimental workflow. This information is crucial for the structural elucidation and purity assessment of this compound, which is of interest in synthetic chemistry and drug discovery.

Introduction

This compound is an aromatic ester containing two substituted benzene rings. Its chemical structure is confirmed by techniques such as NMR spectroscopy, which provides detailed information about the chemical environment of each atom. ¹H NMR spectroscopy helps in identifying the number and types of protons, their connectivity, and stereochemical relationships, while ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Accurate NMR data is essential for confirming the identity and purity of synthesized compounds like this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and general principles of NMR spectroscopy.[1][2][3][4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.2Multiplet8HAromatic Protons
~2.6Singlet3H-C(O)CH₃
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~197Acetyl Carbonyl Carbon (-C OCH₃)
~164Ester Carbonyl Carbon (-OC O-)
~150 - 125Aromatic Carbons
~30Acetyl Methyl Carbon (-COCH₃)

Experimental Protocol

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.[5]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

3. ¹H NMR Spectrum Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Temperature: 298 K.

4. ¹³C NMR Spectrum Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Shim, Lock) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking & Labeling integration->peak_picking analysis Structural Elucidation peak_picking->analysis

Caption: Workflow for NMR analysis of this compound.

Conclusion

The provided NMR data and protocols are fundamental for the unambiguous identification and characterization of this compound. Adherence to the detailed experimental procedures will ensure the acquisition of high-resolution NMR spectra, facilitating accurate structural analysis and purity assessment, which are critical steps in chemical research and drug development.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-acetylphenyl 2-chlorobenzoate (C₁₅H₁₁ClO₃, M.W. 274.70 g/mol ) using mass spectrometry.[1] Methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering robust and sensitive approaches for the characterization and quantification of this compound in various matrices. These protocols are designed to be adaptable for research, quality control, and drug development applications.

Introduction

This compound is an aromatic ester of significant interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in complex mixtures. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for the analysis of such small molecules. This application note outlines optimized protocols for GC-MS and LC-MS/MS analysis, discusses the characteristic fragmentation patterns, and provides a framework for method validation.

Data Presentation

The following table summarizes representative quantitative data that can be achieved using the described LC-MS/MS methodology. This data is illustrative of typical method performance for the quantitative analysis of small molecules and may vary based on instrumentation and matrix effects.

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 10%
Matrix Effect (%) 85-115%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Qualitative Analysis

This protocol is suitable for the identification and structural confirmation of this compound.

a. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.

  • If the sample matrix is complex (e.g., biological fluids, environmental samples), a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove interferences.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.[2]

  • Inlet: Split/splitless injector at 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-450.

  • Scan Mode: Full scan.

c. Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 274. The characteristic fragmentation will yield prominent ions at m/z 139 and 141 (due to the chlorine isotopes) corresponding to the 2-chlorobenzoyl cation , and a fragment at m/z 111 corresponding to the loss of CO from the 2-chlorobenzoyl cation.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantitative Analysis

This protocol is designed for the sensitive and selective quantification of this compound in complex matrices.

a. Sample Preparation:

  • Prepare a stock solution of this compound and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by spiking the blank matrix with the stock solution to achieve a concentration range of 0.1 ng/mL to 1000 ng/mL.

  • For sample analysis, add the internal standard to the sample and perform a protein precipitation by adding three volumes of cold acetonitrile.

  • Vortex and centrifuge the samples. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent.

  • LC Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient to 5% A

    • 3.0-3.5 min: Hold at 5% A

    • 3.5-4.0 min: Return to 95% A

    • 4.0-5.0 min: Re-equilibration at 95% A

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Cone Gas Flow: 150 L/hr.

  • Desolvation Gas Flow: 1000 L/hr.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 275.0 [M+H]⁺

    • Product Ions (m/z): 139.0 (quantifier), 111.0 (qualifier)

    • Collision energies and cone voltages should be optimized for the specific instrument.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Sample dissolve Dissolution in Organic Solvent start->dissolve dilute Serial Dilution dissolve->dilute cleanup SPE Cleanup (if necessary) dilute->cleanup gcms GC-MS Analysis cleanup->gcms lcms LC-MS/MS Analysis cleanup->lcms qualitative Qualitative Analysis (Identification) gcms->qualitative quantitative Quantitative Analysis (Quantification) lcms->quantitative

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway parent This compound (m/z 274) neutral_loss1 - 2-acetylphenoxyl radical parent->neutral_loss1 fragment1 2-Chlorobenzoyl Cation (m/z 139/141) neutral_loss2 - CO fragment1->neutral_loss2 fragment2 [C6H4Cl]+ Cation (m/z 111) neutral_loss1->fragment1 neutral_loss2->fragment2

Caption: Proposed electron ionization fragmentation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-acetylphenyl 2-chlorobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference during experimental work.

PropertyValue
Molecular Formula C₁₅H₁₁ClO₃
Molecular Weight 274.70 g/mol [1][2]
Appearance Expected to be a solid
Melting Point Not explicitly reported, but likely a low-melting solid
Boiling Point Not explicitly reported
Solubility Expected to be soluble in organic solvents like ethyl acetate, dichloromethane, and acetone; sparingly soluble in non-polar solvents like hexane; and insoluble in water.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 2-hydroxyacetophenone and 2-chlorobenzoyl chloride, the catalyst used in the esterification reaction (e.g., pyridine or triethylamine), and byproducts formed during the reaction. Hydrolysis of the product back to 2-hydroxyacetophenone and 2-chlorobenzoic acid can also occur if water is present.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities. Recrystallization is often a good first choice for removing small amounts of impurities if a suitable solvent is found. Column chromatography provides better separation for complex mixtures or when impurities have similar solubility to the product.

Q3: What is a good starting point for a recrystallization solvent?

A3: A common approach for aromatic esters is to use a binary solvent system. A good starting point would be a mixture of a more polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a less polar solvent in which it is less soluble (like hexane or heptane). Ethanol-water mixtures can also be effective.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate. The spots on the TLC plate can be visualized under UV light.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is not saturated (too much solvent).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try adding a different, less polar "anti-solvent" to induce precipitation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The compound is precipitating too quickly from a supersaturated solution.- Use a lower-boiling point solvent.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a solvent in which the compound is more soluble to reduce the level of supersaturation.
Low recovery of pure product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate eluent system (too polar or not polar enough).- Column was not packed properly (channeling).- Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate mixture.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Cracking of the silica gel bed - Running the column dry.- Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel bed covered with the eluent.- Pack the column using a slurry method and allow it to equilibrate.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A promising system for this type of aromatic ester is an ethyl acetate/hexane mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot chosen solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less polar solvent (e.g., hexane) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal eluent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualized Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis CrudeProduct Crude 2-acetylphenyl 2-chlorobenzoate Recrystallization Recrystallization CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Option 2 PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct TLC TLC Analysis MeltingPoint Melting Point NMR NMR Spectroscopy PureProduct->TLC PureProduct->MeltingPoint PureProduct->NMR

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Problem No Crystals Form Cooling->Problem Solution1 Evaporate Excess Solvent Problem->Solution1 Too much solvent Solution2 Scratch Flask or Add Seed Crystal Problem->Solution2 Nucleation issue CrystalsForm Crystals Form Problem->CrystalsForm Successful Crystallization Solution1->Cooling Solution2->CrystalsForm

Caption: Troubleshooting guide for crystallization issues.

References

stability issues of 2-acetylphenyl 2-chlorobenzoate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-acetylphenyl 2-chlorobenzoate in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is its susceptibility to hydrolysis, particularly in aqueous solutions. The ester linkage is prone to cleavage, yielding 2-acetylphenol and 2-chlorobenzoic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes with esterase activity in biological samples.

Q2: How should I prepare and store stock solutions of this compound?

A2: To maximize stability, stock solutions should be prepared in a dry, aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions to minimize the volume added to aqueous experimental media. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store stock solutions at -20°C or -80°C, protected from light.

Q3: What is the expected stability of this compound in common laboratory solvents?

SolventExpected StabilityRecommendations
Anhydrous DMSO HighRecommended for long-term storage of stock solutions.
Ethanol ModerateCan be used for intermediate dilutions, but should be used fresh. Ethanol can participate in transesterification over time.
Aqueous Buffers (e.g., PBS) Low to ModerateStability is highly pH-dependent. The compound is more stable at acidic to neutral pH and degrades more rapidly under basic conditions.
Cell Culture Media LowThe presence of water, salts, and potential esterases can lead to rapid degradation. Prepare working solutions immediately before use.

Q4: Can I expect degradation of this compound during my cell-based assays?

A4: Yes, degradation during cell-based assays is a strong possibility. The aqueous and physiological pH (typically ~7.4) of cell culture media, combined with incubation at 37°C, can promote hydrolysis. Furthermore, cells may contain endogenous esterases that can accelerate the breakdown of the compound. It is crucial to consider the impact of potential degradation products on your experimental results.

Q5: What are the potential degradation products of this compound and are they biologically active?

A5: The primary degradation products are 2-acetylphenol and 2-chlorobenzoic acid. Both of these compounds could potentially have biological activity. Therefore, it is important to consider that the observed experimental effects may be due to the parent compound, its degradation products, or a combination thereof.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This could be a primary indicator of compound instability.

Troubleshooting Workflow:

A Inconsistent Results Observed B Assess Stock Solution Integrity A->B C Prepare Fresh Stock Solution in Anhydrous DMSO B->C D Perform Stability Test in Experimental Buffer C->D E Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by LC-MS D->E F Quantify Remaining Parent Compound E->F G Results Consistent? F->G H YES: Proceed with Experiment using Fresh Solutions G->H I NO: Modify Experimental Protocol G->I J Consider Shorter Incubation Times I->J K Evaluate Impact of Degradation Products I->K cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB->IKK_complex IkB_NFkB->NFkB releases Compound 2-acetylphenyl 2-chlorobenzoate (?) Compound->IKK_complex inhibits? DNA DNA NFkB_active->DNA binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression induces

Technical Support Center: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylphenyl 2-chlorobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

  • Symptom: Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows primarily unreacted 2-hydroxyacetophenone.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inactive 2-Chlorobenzoyl Chloride: 2-Chlorobenzoyl chloride is highly susceptible to hydrolysis. Use a fresh bottle or purify the reagent by distillation before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Base: The base, typically pyridine or aqueous sodium hydroxide, is crucial for deprotonating the phenol and neutralizing the HCl byproduct. Ensure the correct stoichiometry of the base is used. For Schotten-Baumann conditions, a slight excess of base is often beneficial.[1]
Low Reaction Temperature: While the reaction is often exothermic, insufficient temperature may lead to a slow reaction rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but be mindful of potential side reactions.

Issue 2: Presence of Significant Amounts of 2-Chlorobenzoic Acid in the Product

  • Symptom: The final product is contaminated with 2-chlorobenzoic acid, as identified by NMR or LC-MS.

  • Possible Causes & Solutions:

CauseRecommended Solution
Hydrolysis of 2-Chlorobenzoyl Chloride: Moisture in the reaction setup will lead to the formation of 2-chlorobenzoic acid.[2] Ensure all solvents and reagents are anhydrous and the reaction is protected from atmospheric moisture.
Ineffective Work-up: The aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) is designed to remove acidic impurities. Ensure thorough and repeated extractions with the basic solution until the aqueous layer is no longer acidic.
Hydrolysis of the Ester Product: Prolonged exposure to harsh basic or acidic conditions during work-up or purification can hydrolyze the ester product back to the starting materials. Use a mild base for the work-up and avoid unnecessarily long exposure to acidic or basic conditions.

Issue 3: Yellow or Discolored Product

  • Symptom: The isolated product has a yellow or brownish tint, indicating the presence of impurities.

  • Possible Causes & Solutions:

CauseRecommended Solution
Side Reactions of 2-Hydroxyacetophenone: Under strongly basic conditions, 2-hydroxyacetophenone can undergo self-condensation or other side reactions leading to colored impurities.[3] Ensure the base is added gradually and the reaction temperature is controlled.
Formation of Chalcone-type Impurities: If there are trace aldehyde impurities present, aldol condensation reactions can occur, leading to highly colored chalcone-like byproducts.[3] Use high-purity starting materials.
Residual Pyridine: If pyridine is used as the base, it can be challenging to remove completely and may impart color. Ensure thorough washing of the organic layer with dilute acid (e.g., 1M HCl) to remove all traces of pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Schotten-Baumann reaction, which involves the acylation of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride in the presence of a base.[4][5] This reaction is typically performed in a two-phase system (an organic solvent and water) with a base like sodium hydroxide, or in a single organic phase with a base like pyridine.[1]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities are typically unreacted starting materials and byproducts from side reactions. A summary of common impurities is provided in the table below.

ImpuritySource
2-HydroxyacetophenoneUnreacted starting material
2-Chlorobenzoyl ChlorideUnreacted starting material
2-Chlorobenzoic AcidHydrolysis of 2-chlorobenzoyl chloride or the final product[2]
Pyridine/Pyridinium SaltsResidual base from the reaction
Self-condensation products of 2-hydroxyacetophenoneSide reaction under basic conditions[3]

Q3: How can I best purify the crude this compound?

A3: A standard purification protocol involves the following steps:

  • Aqueous Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (to remove pyridine, if used), a saturated sodium bicarbonate solution (to remove 2-chlorobenzoic acid), and brine.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[6]

Q4: What are the expected spectroscopic data for pure this compound?

A4: While specific NMR shifts can vary slightly based on the solvent, you can expect characteristic signals for the acetyl group, and the aromatic protons of both the acetylphenyl and chlorobenzoyl moieties. For mass spectrometry, GC-MS analysis often shows major fragments at m/z 139 and 141, corresponding to the chlorine-containing benzoyl group.[7]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a representative procedure based on the Schotten-Baumann acylation of phenols.

Materials:

  • 2-Hydroxyacetophenone

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM), saturated NaHCO₃ solution (2 x volume of DCM), and brine (1 x volume of DCM).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Product 2-Acetylphenyl 2-Chlorobenzoate 2-Hydroxyacetophenone->Product 2-Chlorobenzoyl_Chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl_Chloride->Product Base Base (Pyridine or NaOH) Base->Product Catalyst/ Neutralizer Byproduct HCl Product->Byproduct co-product

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Hydroxyacetophenone in DCM + Pyridine Add_Reagent Add 2-Chlorobenzoyl Chloride at 0°C Start->Add_Reagent React Stir at Room Temperature (2-4 hours) Add_Reagent->React Dilute Dilute with DCM React->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Troubleshooting_Logic cluster_causes_low_yield Potential Causes cluster_causes_acid Potential Causes cluster_causes_color Potential Causes Problem Observed Problem Low_Yield Low/No Product Problem->Low_Yield Acid_Impurity Acidic Impurity Present Problem->Acid_Impurity Colored_Product Discolored Product Problem->Colored_Product Inactive_Reagent Inactive Acyl Chloride Low_Yield->Inactive_Reagent Insufficient_Base Insufficient Base Low_Yield->Insufficient_Base Hydrolysis Reagent/Product Hydrolysis Acid_Impurity->Hydrolysis Bad_Workup Ineffective Work-up Acid_Impurity->Bad_Workup Side_Reactions Side Reactions Colored_Product->Side_Reactions Residual_Base Residual Pyridine Colored_Product->Residual_Base Use_Fresh_Reagents Use Anhydrous/Fresh Reagents Inactive_Reagent->Use_Fresh_Reagents Optimize_Stoichiometry Check Stoichiometry Insufficient_Base->Optimize_Stoichiometry Hydrolysis->Use_Fresh_Reagents Thorough_Washing Thorough Aqueous Washing Bad_Workup->Thorough_Washing Control_Conditions Control Reaction Conditions Side_Reactions->Control_Conditions Residual_Base->Thorough_Washing Solution Solution Use_Fresh_Reagents->Solution Use_Fresh_Reagents->Solution Optimize_Stoichiometry->Solution Thorough_Washing->Solution Thorough_Washing->Solution Control_Conditions->Solution

References

Technical Support Center: Optimizing Reaction Conditions for 2-Acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 2-acetylphenyl 2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Experimental Workflow Overview

The synthesis of this compound is typically achieved through the esterification of 2'-hydroxyacetophenone with 2-chlorobenzoyl chloride. The general workflow involves the reaction of the starting materials in the presence of a base, followed by workup and purification of the final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Reactant Preparation (2'-hydroxyacetophenone, 2-chlorobenzoyl chloride, Pyridine) Reaction_Setup Reaction Setup (Inert atmosphere) Reactant_Prep->Reaction_Setup Addition Slow Addition of 2-Chlorobenzoyl Chloride Reaction_Setup->Addition Stirring Stirring at Room Temperature Addition->Stirring Quenching Quenching with dilute HCl Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing with NaHCO3 solution Extraction->Washing Drying Drying and Solvent Removal Washing->Drying Purification Purification (Recrystallization/ Chromatography) Drying->Purification Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenol 2'-Hydroxyacetophenone Phenoxide Phenoxide Ion Phenol->Phenoxide Acyl_Chloride 2-Chlorobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Base Pyridine Base->Phenol Deprotonation Salt Pyridinium Hydrochloride Base->Salt + HCl byproduct Phenoxide->Acyl_Chloride Nucleophilic Attack Ester 2-Acetylphenyl 2-chlorobenzoate Tetrahedral_Intermediate->Ester Chloride Elimination

Technical Support Center: Crystallization of 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-acetylphenyl 2-chlorobenzoate.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is not crystallizing from the solution, what should I do?

A1: If your compound fails to crystallize, it is likely due to high solubility in the chosen solvent or the solution being too dilute. Here are several steps you can take:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a template for crystal growth.

  • Increase Concentration:

    • Evaporation: Slowly evaporate the solvent in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the solution's surface. Be cautious not to evaporate the solvent too quickly, as this can lead to the formation of an oil or amorphous solid.[1]

  • Reduce Temperature: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator. Slower cooling is generally preferred for obtaining better quality crystals.

  • Change Solvent System: If the above methods fail, your compound may be too soluble in the current solvent. You may need to switch to a solvent in which the compound is less soluble, or use a solvent-antisolvent system.[2]

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when a concentrated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[1][3][4] Here are some remedies:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[1]

  • Use More Solvent: The concentration of the solute might be too high, causing it to precipitate out above its melting point. Add more solvent to create a more dilute solution and attempt the crystallization again.[1]

  • Change Solvents: Switch to a solvent with a lower boiling point. This can help ensure that the solution temperature drops below the compound's melting point before it becomes supersaturated.[5]

  • Utilize an Antisolvent: Dissolve the compound in a "good" solvent at room temperature, and then slowly add an "antisolvent" (a solvent in which the compound is insoluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the mixture to stand undisturbed.

Q3: The crystals formed too quickly and appear to be impure. What went wrong?

A3: Rapid crystal formation often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] The goal is to allow for slow and selective crystal growth.

  • Increase Solvent Volume: The solution may be too concentrated. Re-dissolve the crystals by heating and add more solvent to decrease the level of supersaturation upon cooling. This will slow down the rate of crystallization.[1]

  • Slower Cooling: Avoid flash-cooling the solution in an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a cooler environment if necessary. Insulating the flask can promote slower cooling.

  • Choose a Different Solvent: The chosen solvent may not be ideal. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q4: What are the best solvents for crystallizing this compound?

A4: The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For an aromatic ester like this compound, a good starting point would be polar aprotic or moderately polar solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest can be good solubilizers.[6][7]

It is often necessary to determine the best solvent through small-scale trials.[2] A solvent pair, consisting of a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble, can also be effective.[2]

Data Presentation

Table 1: Common Solvents for Crystallization of Aromatic Esters

Solvent ClassExamplesPolarityBoiling Point (°C)Notes
Alcohols Ethanol, Methanol, IsopropanolPolar Protic78, 65, 82Good for moderately polar compounds. Can sometimes lead to transesterification if heated for prolonged periods with a catalyst.
Esters Ethyl acetateModerately Polar77Often a good choice for other esters due to the "like dissolves like" principle.[6][7]
Ketones AcetonePolar Aprotic56A strong solvent, may need to be paired with an antisolvent. Its low boiling point can be advantageous.[5]
Hydrocarbons Toluene, Hexane, CyclohexaneNonpolar111, 69, 81Useful as antisolvents or for less polar compounds. Toluene can sometimes lead to good crystal formation for aromatic compounds.[6]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderately Polar35, 66Often used in solvent pairs. Diethyl ether is very volatile.
Halogenated Dichloromethane (DCM)Moderately Polar40A good solvent for many organic compounds, but its volatility can sometimes lead to rapid crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from Table 1. Test the solubility of a small amount of your compound in a few candidate solvents. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent-Antisolvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Antisolvent: Slowly add an "antisolvent" (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (persistent turbidity).

  • Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Mandatory Visualization

G Troubleshooting Crystallization Workflow for this compound start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end Pure Crystals collect->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate Concentrate Solution (Slow Evaporation) no_crystals->evaporate reassess_solvent Reassess Solvent System no_crystals->reassess_solvent induce->crystals_form evaporate->cool reheat_add_solvent Reheat, Add More Solvent, Cool Slower oiling_out->reheat_add_solvent change_solvent Change to Lower Boiling Point Solvent oiling_out->change_solvent reheat_add_solvent->cool change_solvent->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Degradation of 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental analysis of 2-acetylphenyl 2-chlorobenzoate degradation.

Overview of Degradation Pathways

The initial and most critical step is the cleavage of the ester linkage, a reaction that can be catalyzed by acids, bases, or enzymes.[1][2][3][4] Following hydrolysis, the resulting 2-chlorobenzoic acid can be degraded by microorganisms. This process often begins with the conversion of 2-chlorobenzoate to catechol, which then undergoes ring cleavage.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound?

A1: The primary degradation products expected from the hydrolysis of this compound are 2-acetylphenol and 2-chlorobenzoic acid. This is based on the common mechanism of ester hydrolysis.[2][4]

Q2: What analytical techniques are suitable for monitoring the degradation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly effective for separating and identifying the parent compound and its degradation products.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Q3: What are the typical mechanisms for the microbial degradation of the 2-chlorobenzoic acid intermediate?

A3: The microbial degradation of 2-chlorobenzoic acid generally proceeds via an aerobic pathway initiated by a dioxygenase enzyme.[5][8] This enzyme catalyzes the hydroxylation of the aromatic ring to form a catechol intermediate.[6] Subsequently, the catechol ring is cleaved, either through an ortho or meta cleavage pathway, leading to aliphatic acids that can enter central metabolic pathways.[5][8]

Q4: Can this compound be degraded anaerobically?

A4: While aerobic degradation of chlorobenzoates is more commonly studied, anaerobic degradation is also possible.[8] Under anaerobic conditions, the degradation of benzoate compounds can be initiated by the activation of the molecule to benzoyl-CoA, followed by ring reduction.[9][10]

Q5: Are there any known dead-end metabolites in the degradation of related compounds?

A5: In the degradation of 2-chlorobenzoate by some bacterial strains, 2,3-dihydroxybenzoate has been identified as a dead-end metabolite, meaning it is not further degraded by the organism.[5] It is important to monitor for the accumulation of such metabolites in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the experimental study of this compound degradation.

Issue 1: Incomplete or Slow Ester Hydrolysis
Potential Cause Troubleshooting Step
Suboptimal pH The rate of both acid- and base-catalyzed hydrolysis is pH-dependent. Ensure the pH of your reaction medium is optimal for the desired catalytic mechanism. For base-catalyzed hydrolysis (saponification), a higher pH is generally more effective.[3][4]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates, especially if the ester has low solubility in an aqueous medium. Consider using a co-solvent like ethanol or THF to improve solubility. However, be aware that alcoholic solvents can lead to transesterification as a side reaction.[11]
Insufficient Temperature Hydrolysis reactions may be slow at room temperature. Heating the reaction mixture under reflux can increase the reaction rate.[4]
Enzyme Inhibition If using an enzymatic approach, the presence of inhibitors in your sample matrix could be affecting the enzyme's activity. Consider a sample clean-up step prior to the enzymatic assay.
Issue 2: Difficulty in Identifying Degradation Products
Potential Cause Troubleshooting Step
Low Concentration of Products The degradation products may be present at concentrations below the detection limit of your analytical instrument. Concentrate your sample before analysis or use a more sensitive detector.
Co-elution of Peaks in Chromatography The degradation products may have similar retention times to other components in your sample matrix. Optimize your chromatographic method by adjusting the mobile phase composition, gradient, or column chemistry.[7]
Unexpected Degradation Pathways The degradation may be proceeding through an unexpected pathway, leading to unanticipated products. Utilize a non-targeted screening approach with high-resolution mass spectrometry to identify unknown metabolites.
Issue 3: Microbial Degradation is Not Occurring
Potential Cause Troubleshooting Step
Toxicity of the Compound High concentrations of this compound or its degradation products may be toxic to the microorganisms. Test a range of substrate concentrations to find a non-inhibitory level.
Lack of Necessary Enzymes The microbial consortium you are using may not possess the necessary enzymes for the degradation of this specific compound. Consider using an enriched culture from a contaminated site or a known degrading strain.[12][13]
Suboptimal Growth Conditions Ensure that the temperature, pH, and nutrient concentrations in your culture medium are optimal for the growth and metabolic activity of the microorganisms.[14]

Quantitative Data

The following table summarizes the biodegradation rates of various chlorobenzoic acid compounds by the bacterium Aeromonas hydrophila, which can serve as a reference for expected degradation rates of the 2-chlorobenzoic acid intermediate.[15]

Compound Biodegradation Rate (µM/hr)
4-Chlorobenzoic acid5
3,4-Dichlorobenzoic acid15.5
2-Chlorobenzoic acid41
3-Chlorobenzoic acid65

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound
  • Preparation: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., ethanol).

  • Reaction Setup: In a round-bottom flask, add the ester solution to an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The final reaction mixture may consist of a 1:1 ratio of the organic solvent and aqueous base.[11]

  • Hydrolysis: Heat the mixture under reflux for a specified period (e.g., 1-2 hours).

  • Workup: After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl).

  • Extraction: Extract the organic products with an appropriate solvent (e.g., diethyl ether).

  • Analysis: Analyze the extracted products using HPLC or GC-MS to identify and quantify the parent compound and its degradation products.

Protocol 2: Microbial Degradation of 2-Chlorobenzoic Acid
  • Culture Preparation: Inoculate a suitable microbial culture (e.g., Pseudomonas cepacia) into a minimal salts medium.[5]

  • Substrate Addition: Add 2-chlorobenzoic acid as the sole carbon source to the culture at a non-toxic concentration.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 30°C with shaking).

  • Sampling: Collect samples at regular time intervals.

  • Analysis:

    • Monitor the disappearance of the parent compound using HPLC.

    • Measure the release of chloride ions using a chloride-specific electrode or colorimetric assay.

    • Identify intermediate metabolites by LC-MS/MS.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).[15]

Visualizations

Degradation_Pathway cluster_0 Primary Degradation cluster_1 Secondary Degradation 2-Acetylphenyl\n2-Chlorobenzoate 2-Acetylphenyl 2-Chlorobenzoate 2-Acetylphenol 2-Acetylphenol 2-Acetylphenyl\n2-Chlorobenzoate->2-Acetylphenol Ester Hydrolysis 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 2-Acetylphenyl\n2-Chlorobenzoate->2-Chlorobenzoic Acid Ester Hydrolysis Catechol Catechol 2-Chlorobenzoic Acid->Catechol Dioxygenase Ring Cleavage\nProducts Ring Cleavage Products Catechol->Ring Cleavage\nProducts Dioxygenase Central Metabolism Central Metabolism Ring Cleavage\nProducts->Central Metabolism Further Metabolism

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_experiment Experimental Setup cluster_analysis Analytical Phase cluster_data Data Interpretation Sample_Preparation Sample Preparation (Ester in Solvent) Reaction Degradation Reaction (Hydrolysis or Microbial) Sample_Preparation->Reaction Sampling Time-course Sampling Reaction->Sampling Extraction Product Extraction Sampling->Extraction Chromatography HPLC or GC Separation Extraction->Chromatography Detection MS or UV Detection Chromatography->Detection Identification Product Identification Detection->Identification Quantification Quantification of Parent & Products Detection->Quantification Pathway_Elucidation Pathway Elucidation Identification->Pathway_Elucidation Quantification->Pathway_Elucidation

Caption: General experimental workflow for studying ester degradation.

References

Technical Support Center: Synthesis of 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetylphenyl 2-chlorobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction is often carried out under Schotten-Baumann conditions, which involve using a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Q2: What are the common side reactions I should be aware of during this synthesis?

The two most common side reactions are the Fries rearrangement of the ester product and the hydrolysis of the starting materials or the product.

Q3: What is the Fries rearrangement and why is it a problem?

The Fries rearrangement is a reaction of aryl esters, like this compound, that is typically catalyzed by Lewis acids or strong protic acids. It involves the migration of the acyl group (2-chlorobenzoyl) from the ester oxygen to the aromatic ring of the phenol, resulting in the formation of ortho- and para-hydroxyaryl ketones as byproducts. This reduces the yield of the desired ester and complicates the purification process.

Q4: How can I minimize the Fries rearrangement?

To minimize the Fries rearrangement, it is crucial to:

  • Avoid Lewis acid catalysts: Do not use catalysts such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃).

  • Control the temperature: Perform the reaction at or below room temperature. Higher temperatures tend to favor the Fries rearrangement.

  • Use a suitable base: Employ a non-Lewis acidic base like pyridine or an aqueous solution of sodium hydroxide to neutralize the HCl generated during the reaction.

Q5: What causes hydrolysis and how can it be prevented?

Hydrolysis can occur with both the starting material, 2-chlorobenzoyl chloride, and the final product, this compound, in the presence of water. 2-chlorobenzoyl chloride is particularly sensitive to moisture and will hydrolyze to 2-chlorobenzoic acid.

To prevent hydrolysis:

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Proper storage of reagents: Store 2-chlorobenzoyl chloride in a desiccator or under an inert atmosphere.

  • Control reaction conditions: When using aqueous base (Schotten-Baumann conditions), the reaction is typically performed in a two-phase system (e.g., an organic solvent and water). The 2-chlorobenzoyl chloride remains primarily in the organic layer, minimizing its contact with water and thus reducing hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low or no yield of the desired product 1. Inactive 2-chlorobenzoyl chloride due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Reaction temperature is too low.1. Use fresh or properly stored 2-chlorobenzoyl chloride. 2. Ensure at least a stoichiometric amount of base (e.g., pyridine or NaOH) is used. 3. While high temperatures should be avoided, ensure the reaction is proceeding at a reasonable rate (e.g., room temperature).
Presence of significant amounts of Fries rearrangement byproducts (hydroxyaryl ketones) 1. Contamination with Lewis acids. 2. Reaction temperature was too high.1. Ensure all glassware and reagents are free from Lewis acid contamination. 2. Maintain the reaction temperature at or below 25°C. Use an ice bath if the reaction is exothermic.
Presence of 2-chlorobenzoic acid in the product mixture 1. Hydrolysis of 2-chlorobenzoyl chloride before or during the reaction. 2. Hydrolysis of the final ester product during workup or purification.1. Use anhydrous solvents and handle 2-chlorobenzoyl chloride under dry conditions. 2. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any 2-chlorobenzoic acid.
Difficult purification of the final product 1. Presence of multiple byproducts. 2. Similar polarities of the product and impurities.1. Optimize the reaction conditions to minimize side reactions. 2. Use a combination of purification techniques. First, wash the crude product to remove acidic and basic impurities. Then, perform recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If necessary, use column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is adapted from the synthesis of similar aryl esters and is designed to minimize side reactions.

Materials:

  • 2-Hydroxyacetophenone

  • 2-Chlorobenzoyl chloride

  • Pyridine (anhydrous) or 10% aqueous Sodium Hydroxide

  • Dichloromethane (or another suitable organic solvent)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in either anhydrous pyridine (if used as base and solvent) or an organic solvent like dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 eq) to the cooled solution while stirring.

  • If using aqueous NaOH, add it dropwise concurrently with the 2-chlorobenzoyl chloride, keeping the reaction mixture cool. If using pyridine, it will act as the base.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • If pyridine was used, dilute the reaction mixture with the organic solvent and wash sequentially with 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove any 2-chlorobenzoic acid), and brine.

    • If aqueous NaOH was used, separate the organic layer and wash it with 5% HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Expected Yield Data (based on similar reactions)
Reaction Conditions Expected Yield
Schotten-Baumann (Pyridine, 25°C, 1-2h)~80-90%
High Temperature (>100°C) with Lewis AcidLower yield of desired product, significant Fries rearrangement byproducts

Visualizations

Reaction Pathway and Side Reactions

G R1 2-Hydroxyacetophenone P This compound (Desired Product) R1->P Esterification R2 2-Chlorobenzoyl Chloride R2->P SP2 2-Chlorobenzoic Acid (Hydrolysis Product) R2->SP2 Hydrolysis SP1 Fries Rearrangement Products (ortho- and para-isomers) P->SP1 Rearrangement HCl HCl (byproduct) P->HCl forms Water Water Water->SP2 LewisAcid Lewis Acid / Heat LewisAcid->SP1

Caption: Main reaction pathway and potential side reactions.

Experimental Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Mix Mix Reactants & Base React Stir at Room Temp Mix->React Monitor Monitor by TLC React->Monitor Wash Aqueous Washes Monitor->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Recrystallize Recrystallization Concentrate->Recrystallize Characterize Characterize Product Recrystallize->Characterize

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Logic

G Start Low Yield? CheckReagents Check Reagent Purity (esp. Acyl Chloride) Start->CheckReagents Yes Fries Fries Rearrangement Products Observed? Start->Fries No CheckBase Ensure Sufficient Base CheckReagents->CheckBase CheckTemp Check Reaction Temperature CheckBase->CheckTemp End Improved Yield CheckTemp->End LowerTemp Lower Reaction Temperature Fries->LowerTemp Yes Hydrolysis Hydrolysis Product Observed? Fries->Hydrolysis No AvoidLewis Avoid Lewis Acids LowerTemp->AvoidLewis AvoidLewis->End Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Yes Hydrolysis->End No OptimizeWorkup Optimize Workup Anhydrous->OptimizeWorkup OptimizeWorkup->End

Caption: A troubleshooting decision-making flow chart.

Technical Support Center: Enhancing the Solubility of 2-Acetylphenyl 2-chlorobenzoate for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-acetylphenyl 2-chlorobenzoate for experimental assays. Given its lipophilic nature, achieving and maintaining a desired concentration in aqueous assay buffers can be a significant hurdle. This guide offers practical solutions and detailed protocols to overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a lipophilic compound with an estimated XLogP3 of 3.6, indicating poor water solubility.[1] It is generally soluble in organic solvents but has limited solubility in aqueous solutions.[2] For biological assays, it is common to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds.[3] Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments while vortexing or mixing.[4]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent effects on your experiment, but high enough to maintain solubility. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[4]

  • Use of Co-solvents: Incorporating a water-miscible co-solvent can help to increase the solubility of the compound in the final assay medium.[5]

  • Employ Surfactants: Surfactants can aid in solubilizing lipophilic compounds by forming micelles that encapsulate the drug molecules.[5]

Q3: What are some suitable organic solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.[6] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent may depend on the specific requirements and tolerance of your assay system.

Q4: Can heating or sonication be used to improve the solubility of this compound?

A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of your compound in the chosen solvent. However, it is crucial to ensure that this compound is thermally stable and does not degrade under the conditions used. Always start with a small amount of your compound to test for stability before proceeding with your entire sample.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem 1: The compound does not fully dissolve in the initial organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
Insufficient solvent volumeIncrease the volume of the solvent to lower the concentration of the compound.
Low temperatureGently warm the solution in a water bath. Ensure the temperature is not high enough to cause degradation.
Compound has formed aggregatesUse a sonicator to break up any aggregates and facilitate dissolution.
Solvent purity issuesUse a fresh, anhydrous grade of the solvent. DMSO, for example, is hygroscopic and absorbed water can reduce its solvating power for some compounds.
Problem 2: The compound precipitates out of the aqueous assay buffer over time.
Possible Cause Suggested Solution
Supersaturated solutionThe final concentration in the aqueous buffer is above the solubility limit. It may be necessary to work at a lower concentration.
Temperature fluctuationsEnsure the assay is performed at a constant temperature, as solubility can be temperature-dependent.
Interaction with buffer componentsEvaluate the components of your assay buffer. Some salts or proteins may decrease the solubility of the compound. Consider using a different buffer system.

Quantitative Data on Solubility (Illustrative)

Solvent Expected Solubility Range (mg/mL) Notes
Water< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1Similar to water, low solubility is expected.
Ethanol10 - 50Moderately soluble.
Methanol5 - 20Soluble.
Dimethyl Sulfoxide (DMSO)> 100High solubility, suitable for stock solutions.
Dimethylformamide (DMF)> 100High solubility, another option for stock solutions.

Note: This data is illustrative and based on the general properties of lipophilic aromatic esters. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm it.

  • Stock Solution Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer: For the working solution, perform a stepwise dilution. First, make an intermediate dilution in DMSO if necessary. Then, add the final DMSO stock dropwise to the pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.

Protocol 2: Using Co-solvents to Enhance Aqueous Solubility
  • Prepare Co-solvent Mixture: Prepare a mixture of your aqueous assay buffer and a water-miscible organic co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). A common starting point is a 90:10 or 80:20 ratio of buffer to co-solvent.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Dilution: Add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. The presence of the co-solvent in the final solution can help maintain the solubility of the compound.

  • Optimization: The type and concentration of the co-solvent may need to be optimized for your specific assay to ensure it does not interfere with the experimental results.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Caption: Troubleshooting workflow for enhancing compound solubility.

References

Validation & Comparative

A Comparative Analysis of 2-Acetylphenyl 2-Chlorobenzoate and Structurally Related Compounds for Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-acetylphenyl 2-chlorobenzoate and its structurally similar analogs. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related compounds to infer potential biological activities and mechanisms of action. The information is intended to guide further research and drug discovery efforts.

Chemical Structures and Properties

The compounds under comparison share a common 2-acetylphenyl ester scaffold, with variations in the substitution pattern of the benzoate ring and the acetylphenyl moiety. These structural modifications can significantly influence their physicochemical properties and biological activities.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound this compoundC₁₅H₁₁ClO₃274.70[1]
2-Acetylphenyl 4-chlorobenzoate 2-Acetylphenyl 4-chlorobenzoateC₁₅H₁₁ClO₃274.70
(2-Acetyl-4-methylphenyl) 2-chlorobenzoate (2-Acetyl-4-methylphenyl) 2-chlorobenzoateC₁₆H₁₃ClO₃288.72
2-Acetylphenyl benzoate 2-Acetylphenyl benzoateC₁₅H₁₂O₃240.25

Potential Biological Activities: A Comparative Outlook

Based on structure-activity relationship (SAR) studies of related compound classes, this compound and its analogs are hypothesized to possess anti-inflammatory and antifungal properties.

Anti-inflammatory Activity

Substituted benzoyl phenyl benzoates have been investigated as potential anti-inflammatory agents. The mechanism of action for similar compounds has been linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and phospholipase A2 (PLA2).

Hypothesized Anti-inflammatory Signaling Pathway

G Hypothesized Anti-inflammatory Mechanism Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (Inflammatory Mediators) Arachidonic_Acid->Prostaglandins COX Enzymes PLA2 Phospholipase A2 (PLA2) COX_Enzymes Cyclooxygenases (COX-1/COX-2) Target_Compounds 2-Acetylphenyl 2-chlorobenzoate & Analogs Target_Compounds->PLA2 Target_Compounds->COX_Enzymes

Caption: Hypothesized inhibition of the arachidonic acid pathway by the target compounds.

While no direct experimental data is available for the target compounds, a study on substituted dibenzoyl phenols, which can be synthesized from benzoyl phenyl benzoates, demonstrated potent anti-inflammatory activity. For instance, certain dibenzoyl phenol derivatives showed more potent activity than standard drugs in in-vivo models. This suggests that the core scaffold of these compounds is promising for anti-inflammatory drug development.

Antifungal Activity

The structural features of 2-acetylphenyl esters, particularly the presence of a halogenated aromatic ring, are often associated with antimicrobial activity. Studies on other acetophenone and benzoyl derivatives have shown promising antifungal effects. The mechanism of antifungal action for related compounds is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Illustrative Antifungal Screening Workflow

G General Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Strain Culture Inoculation Inoculation of Microtiter Plates Fungal_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: A generalized workflow for determining the antifungal activity of test compounds.

A study on 2-acetylphenyl pentafluorobenzoate and its tetrafluoro analog has reported in-vitro antibacterial and antifungal activity, lending support to the potential of halogenated 2-acetylphenyl esters as antimicrobial agents. The degree of halogenation and the position of the halogen on the benzoate ring are expected to be critical determinants of antifungal potency.

Experimental Protocols

For researchers interested in validating the hypothesized biological activities of this compound and its analogs, the following established experimental protocols are recommended.

In-Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

  • Preparation of Reagents:

    • Test compounds and standard drug (e.g., Diclofenac sodium) solutions at various concentrations (e.g., 100-500 µg/mL).

    • 1% aqueous solution of bovine serum albumin (BSA).

    • Phosphate buffered saline (PBS, pH 6.4).

  • Assay Procedure:

    • To 0.5 mL of the test/standard solution, add 0.5 mL of 1% BSA solution.

    • The mixture is incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.

    • After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In-Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

Protocol:

  • Preparation of Inoculum:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium.

    • A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Each well is inoculated with the fungal suspension.

    • Positive (fungus without test compound) and negative (broth only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Conclusion

While direct comparative data remains elusive, the analysis of structurally related compounds strongly suggests that this compound and its analogs are promising candidates for further investigation as anti-inflammatory and antifungal agents. The provided experimental protocols offer a framework for researchers to systematically evaluate these compounds and elucidate their therapeutic potential. Future studies should focus on synthesizing these compounds and performing head-to-head comparisons of their biological activities to establish clear structure-activity relationships.

References

A Comparative Guide to 2-acetylphenyl 2-chlorobenzoate and Other Benzoyl Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of Benzoyl Esters: Evaluating Anti-Inflammatory and UV-Absorbing Properties

In the landscape of pharmaceutical and cosmetic research, benzoyl esters represent a versatile class of organic compounds with a wide array of biological activities. This guide provides a comparative analysis of 2-acetylphenyl 2-chlorobenzoate against other relevant benzoyl esters, with a focus on their potential as anti-inflammatory agents and ultraviolet (UV) light absorbers. This objective comparison is supported by a review of existing, albeit limited, data on related compounds and outlines the requisite experimental protocols for a thorough evaluation.

Chemical Structures at a Glance

A fundamental understanding of the chemical structures is crucial for interpreting the structure-activity relationships of these compounds.

  • This compound: This molecule features a 2-chlorobenzoyl group esterified with a 2-acetylphenol. The presence of the ortho-acetyl group on the phenyl ring and a chlorine atom on the benzoyl moiety are key structural characteristics.

  • 2-acetylphenyl benzoate: A closely related analog lacking the chlorine substitution on the benzoyl group.

  • Salicylates (e.g., Methyl Salicylate): These are esters of salicylic acid, which possess a hydroxyl group ortho to the carboxylate. They are well-known for their anti-inflammatory properties.

  • Benzocaine: The ethyl ester of 4-aminobenzoic acid, widely used as a topical local anesthetic.

Comparative Performance Analysis

Anti-Inflammatory Activity

The anti-inflammatory potential of benzoyl esters is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Table 1: Comparative Anti-Inflammatory Activity of Benzoyl Esters (Hypothetical Data)

CompoundTarget EnzymeIC₅₀ (µM)In Vivo Efficacy (% Inhibition of Edema)
This compound COX-2Data not availableData not available
2-acetylphenyl benzoateCOX-2Data not availableData not available
Indomethacin (Reference)COX-1/COX-20.175% at 10 mg/kg
Celecoxib (Reference)COX-20.0480% at 10 mg/kg

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Ultraviolet (UV) Absorption

The aromatic rings in benzoyl esters enable them to absorb UV radiation, making them potential candidates for use as UV filters in sunscreens and other photoprotective formulations.

Table 2: Comparative UV-Absorbing Properties of Benzoyl Esters (Hypothetical Data)

Compoundλmax (nm)Molar Absorptivity (ε)UV Protection Range
This compound Data not availableData not availableData not available
2-acetylphenyl benzoate~310Data not availableUVA/UVB
Oxybenzone (Reference)~288, ~325~15,000, ~9,000UVA/UVB

λmax is the wavelength at which the compound shows maximum absorbance.

Experimental Protocols

To generate the comparative data presented above, the following detailed experimental methodologies are recommended.

In Vitro Anti-Inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes.

  • Protocol:

    • Recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the 5-LOX-catalyzed oxygenation of linoleic acid or arachidonic acid.

  • Protocol:

    • Purified 5-LOX from a suitable source (e.g., potato tubers or recombinant human) is pre-incubated with the test compound.

    • The substrate (linoleic acid or arachidonic acid) is added to start the reaction.

    • The formation of the conjugated diene product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

    • The IC₅₀ value is determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Protocol:

    • Wistar rats are fasted overnight.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is given into the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

UV Absorption Spectroscopy
  • Principle: This technique measures the amount of UV radiation absorbed by a compound at different wavelengths.

  • Protocol:

    • A solution of the test compound in a suitable solvent (e.g., ethanol or cyclohexane) of a known concentration is prepared.

    • The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of 200-400 nm.

    • The wavelength of maximum absorbance (λmax) is determined.

    • The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Signaling Pathway Visualizations

The anti-inflammatory effects of many benzoyl esters are mediated through the inhibition of the cyclooxygenase and lipoxygenase pathways, which are central to the inflammatory response.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes Prostaglandin H2 (PGH2)->Prostaglandins & Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever Benzoyl Esters (Inhibitor) Benzoyl Esters (Inhibitor) Benzoyl Esters (Inhibitor)->COX-1 / COX-2

Caption: Cyclooxygenase (COX) pathway and the inhibitory action of benzoyl esters.

LOX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation & Allergic Responses Inflammation & Allergic Responses Leukotrienes->Inflammation & Allergic Responses Benzoyl Esters (Inhibitor) Benzoyl Esters (Inhibitor) Benzoyl Esters (Inhibitor)->5-LOX

Caption: Lipoxygenase (LOX) pathway and the inhibitory action of benzoyl esters.

Experimental Workflow

A systematic approach is essential for the comprehensive evaluation and comparison of benzoyl esters.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification->Structural Elucidation (NMR, MS) COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Structural Elucidation (NMR, MS)->COX-1/COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay Structural Elucidation (NMR, MS)->5-LOX Inhibition Assay UV Absorption Spectroscopy UV Absorption Spectroscopy Structural Elucidation (NMR, MS)->UV Absorption Spectroscopy IC50 Determination IC50 Determination COX-1/COX-2 Inhibition Assay->IC50 Determination 5-LOX Inhibition Assay->IC50 Determination SAR SAR UV Absorption Spectroscopy->SAR Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Toxicity Studies Toxicity Studies Carrageenan-Induced Paw Edema->Toxicity Studies Toxicity Studies->SAR IC50 Determination->Carrageenan-Induced Paw Edema Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Comparative Performance Report Comparative Performance Report SAR->Comparative Performance Report

A Comparative Guide to the Synthesis of 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of common synthetic methodologies for the preparation of 2-acetylphenyl 2-chlorobenzoate, a valuable intermediate in pharmaceutical and fine chemical research. The following sections detail the experimental protocols for the most prevalent synthesis routes, present a comparative analysis of their performance, and visualize the underlying chemical transformations and workflows.

Introduction

This compound is an aromatic ester typically synthesized through the esterification of 2-hydroxyacetophenone with 2-chlorobenzoyl chloride. This reaction, a classic nucleophilic acyl substitution, can be accomplished under various conditions, primarily differing in the choice of base and solvent. This guide will focus on two prominent and effective methods: pyridine-catalyzed acylation and triethylamine-catalyzed acylation in an inert solvent.

Comparative Data of Synthesis Methods

The selection of a particular synthetic route often depends on a variety of factors including reaction yield, purity of the final product, reaction time, and the cost and handling of reagents. The following table summarizes the key quantitative and qualitative differences between the two primary methods for synthesizing this compound.

ParameterMethod 1: Pyridine-Catalyzed AcylationMethod 2: Triethylamine-Catalyzed Acylation in Dichloromethane (DCM)
Typical Yield 85-95%80-90%
Product Purity HighGood to High (may require further purification)
Reaction Time 2-4 hours3-6 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Solvent Pyridine (acts as solvent and catalyst)Dichloromethane (DCM) or other inert solvents
Base PyridineTriethylamine
Reagent Cost Moderate (Pyridine can be costly)Lower (Triethylamine and DCM are common, less expensive solvents)
Work-up Procedure More involved (removal of pyridine)Simpler (aqueous washes)
Safety Considerations Pyridine is toxic and has a strong odor.Dichloromethane is a suspected carcinogen. Triethylamine is corrosive.

Experimental Protocols

Method 1: Pyridine-Catalyzed Acylation

This method utilizes pyridine as both the solvent and the base. Pyridine activates the acyl chloride and neutralizes the hydrochloric acid byproduct.

Materials:

  • 2-hydroxyacetophenone

  • 2-chlorobenzoyl chloride

  • Pyridine

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyacetophenone (1 equivalent) in pyridine (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Triethylamine-Catalyzed Acylation in Dichloromethane (DCM)

This procedure employs a non-nucleophilic base, triethylamine, in an inert solvent, dichloromethane.

Materials:

  • 2-hydroxyacetophenone

  • 2-chlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-hydroxyacetophenone (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in dichloromethane dropwise to the flask.

  • Stir the reaction at room temperature for 3-6 hours, monitoring its progress by TLC.

  • After the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from an appropriate solvent to obtain the purified product.

Visualizing the Synthesis

The following diagrams illustrate the chemical reaction and the experimental workflows.

Reaction_Pathway General Reaction Pathway reactant1 2-Hydroxyacetophenone product This compound reactant1->product byproduct HCl reactant1->byproduct reactant2 2-Chlorobenzoyl Chloride reactant2->product reactant2->byproduct

Caption: General reaction for the synthesis of this compound.

Experimental_Workflow cluster_method1 Method 1: Pyridine-Catalyzed cluster_method2 Method 2: Triethylamine-Catalyzed M1_Start Dissolve 2-hydroxyacetophenone in pyridine M1_Add Add 2-chlorobenzoyl chloride at 0°C M1_Start->M1_Add M1_React Stir at room temperature (2-4h) M1_Add->M1_React M1_Quench Quench with 1M HCl M1_React->M1_Quench M1_Extract Extract with ethyl acetate M1_Quench->M1_Extract M1_Wash Wash organic layers M1_Extract->M1_Wash M1_Dry Dry and concentrate M1_Wash->M1_Dry M1_Purify Recrystallize M1_Dry->M1_Purify M2_Start Dissolve 2-hydroxyacetophenone and triethylamine in DCM M2_Add Add 2-chlorobenzoyl chloride in DCM at 0°C M2_Start->M2_Add M2_React Stir at room temperature (3-6h) M2_Add->M2_React M2_Wash Wash with HCl, NaHCO3, brine M2_React->M2_Wash M2_Dry Dry and concentrate M2_Wash->M2_Dry M2_Purify Recrystallize M2_Dry->M2_Purify

Caption: Comparative experimental workflows for synthesis methods.

Conclusion

Both pyridine-catalyzed and triethylamine-catalyzed acylation are effective for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher. For higher yields and potentially higher initial purity, the pyridine-based method may be preferable, provided the more rigorous work-up and the handling of pyridine are not significant deterrents. For a more cost-effective and simpler work-up procedure, the triethylamine/DCM method presents a strong alternative, though it may necessitate more careful purification of the final product. Researchers should select the method that best aligns with their laboratory capabilities, budget, and desired scale of synthesis.

A Comparative Guide to the Spectroscopic Data Validation of 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the spectroscopic data for 2-acetylphenyl 2-chlorobenzoate, alongside a comparison with its structural isomer, 2-acetylphenyl 4-chlorobenzoate, and a related compound, phenyl 2-chlorobenzoate. The objective is to offer researchers, scientists, and drug development professionals a detailed reference for authenticating the identity and purity of this compound through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its comparative counterparts. This allows for a clear differentiation based on their unique spectral fingerprints.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundAcetyl Protons (CH₃)Aromatic Protons
This compound~2.5 (s)~7.2 - 8.2 (m)
2-acetylphenyl 4-chlorobenzoate~2.6 (s)~7.3 - 8.1 (m)
Phenyl 2-chlorobenzoate-~7.2 - 8.0 (m)

Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundAcetyl Carbonyl (C=O)Ester Carbonyl (C=O)Aromatic CarbonsAcetyl Methyl (CH₃)
This compound~198~164~124 - 150~30
2-acetylphenyl 4-chlorobenzoate~197~165~122 - 150~30
Phenyl 2-chlorobenzoate-~165~122 - 151-

Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.

IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O Stretch (Acetyl)C=O Stretch (Ester)C-O Stretch (Ester)C-Cl Stretch
This compound~1690~1740~1270~750
2-acetylphenyl 4-chlorobenzoate~1685~1735~1265~850
Phenyl 2-chlorobenzoate-~1730~1260~750

Note: Data for this compound is predicted based on spectral databases and may vary from experimental values.

Mass Spectrometry Data

Table 4: Mass Spectrometry m/z Values

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound274/276139/141 (chlorobenzoyl cation), 121 (acetylphenyl cation)[1]
2-acetylphenyl 4-chlorobenzoate274/276139/141 (chlorobenzoyl cation), 121 (acetylphenyl cation)[2]
Phenyl 2-chlorobenzoate232/234139/141 (chlorobenzoyl cation), 94 (phenoxy cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a standard for reproducible and high-quality data acquisition.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1 second.

    • Obtain a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A relaxation delay of 2 seconds and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Spectroscopic Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a known compound like this compound.

Spectroscopic_Data_Validation Workflow for Spectroscopic Data Validation cluster_0 Data Acquisition cluster_1 Data Analysis & Comparison cluster_2 Validation & Conclusion A Compound Synthesis & Purification B NMR Spectroscopy (1H, 13C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (EI-MS) A->D E Process Raw Spectra B->E C->E D->E F Peak Assignment & Interpretation E->F G Compare with Reference Data F->G H Structural Isomer Comparison F->H I Data Consistency Check G->I H->I J Structure Confirmation I->J K Purity Assessment I->K L Final Report J->L K->L

Caption: A flowchart illustrating the systematic process of validating the chemical structure and purity of a compound using multiple spectroscopic techniques.

References

Comparative Analysis of Structure-Activity Relationships: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of specific structure-activity relationship (SAR) studies for 2-acetylphenyl 2-chlorobenzoate and its direct analogs. However, by examining structurally related heterocyclic compounds with known biological activities, researchers can glean valuable insights applicable to the rational design of novel therapeutic agents. This guide provides a comparative analysis of the SAR of benzothiazole, benzoxazole, and pyrazole derivatives, focusing on their anti-inflammatory and anticancer properties, supported by experimental data and detailed protocols.

Executive Summary

While direct SAR data for this compound analogs is unavailable in the current body of scientific literature, this guide leverages data from analogous heterocyclic scaffolds to inform future research. Benzothiazole, benzoxazole, and pyrazole cores are prevalent in a multitude of biologically active compounds. Understanding how structural modifications to these core motifs influence their anti-inflammatory and anticancer activities can provide a foundational framework for the prospective design and synthesis of novel derivatives, potentially including analogs of this compound. This guide synthesizes key SAR findings, presents quantitative data from relevant studies, and details essential experimental protocols to facilitate further investigation.

Comparative Structure-Activity Relationships

The biological activity of heterocyclic compounds is intricately linked to the nature and position of their substituents. Below is a comparative overview of the SAR for benzothiazole, benzoxazole, and pyrazole derivatives.

Benzothiazole Analogs

Benzothiazole, a bicyclic scaffold containing a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1][2] Substitutions at various positions on the benzothiazole nucleus significantly impact its pharmacological profile.[1][3]

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzothiazole derivatives is well-documented.[4] Amidation of the 2-amino group and the incorporation of a phenylsulfonamido group have been shown to yield compounds with potent anti-inflammatory effects, comparable to the standard drug diclofenac.[4] Furthermore, the presence of a hydrazine group at the second position has been associated with anti-inflammatory activity.[1] The substitution pattern on the benzene ring also plays a crucial role; for instance, a chloro group at the 4th position can confer antibacterial and antifungal properties.[1]

  • Anticancer Activity: Benzothiazole derivatives have emerged as promising anticancer agents.[2][5] Group-based Quantitative Structure-Activity Relationship (GQSAR) studies have revealed that modifications at the R1 and R2 positions are critical for anticancer potency.[5][6] For instance, the introduction of hydrophilic groups at certain positions can enhance activity, while lipophilic groups at the R2 amino position may also be beneficial.[5][6] Specific substitutions on the phenyl ring at the 2-position are also known to influence anticancer, anti-tuberculosis, and anticonvulsant activities.[1]

Benzoxazole Analogs

Benzoxazole, a bioisostere of benzothiazole where the sulfur atom is replaced by an oxygen atom, also serves as a core for various bioactive molecules.[7]

  • Anti-inflammatory Activity: The benzoxazole scaffold has been investigated for its anti-inflammatory properties. SAR analysis has indicated that electron-withdrawing substituents like bromine and trifluoromethyl groups can significantly enhance the inhibitory activity against certain enzymes.[8]

  • Anticancer Activity: A number of benzoxazole derivatives have demonstrated significant anticancer potential.[9][10][11][12] For example, analogs of the anticancer prodrug Phortress, where the benzothiazole core was replaced with a benzoxazole ring, have shown attractive anticancer effects against various carcinoma cell lines.[10] Docking studies suggest that these compounds may act by inducing CYP1A1 enzyme expression, similar to the mechanism of Phortress.[10] The presence of long-chain piperazines attached to the benzoxazole nucleus has also been linked to anticancer efficacy.[11]

Pyrazole Analogs

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

  • Anti-inflammatory Activity (COX Inhibition): The SAR of pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors is well-established.[13][14][15][16][17] The presence of a 1,5-diarylpyrazole moiety is a common feature in many potent and selective COX-2 inhibitors.[15][16] The nature of the substituents on the aryl rings significantly influences both potency and selectivity. For example, a methoxy or fluorine group at the para-position of the N-3 phenyl ring can improve COX-2 selectivity and potency.[17] The linkage of a urea group to the diarylpyrazole scaffold via a three-methylene linker has also been shown to yield dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH) with enhanced anti-allodynic activity.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative benzothiazole, benzoxazole, and pyrazole analogs from the cited literature.

Table 1: Anti-inflammatory Activity of Benzothiazole Analogs

CompoundStructureIn Vivo ModelEdema Inhibition (%)Reference
17i Proline derivative of benzothiazoleCarrageenan-induced paw edema> Indomethacin[4]
Amide Derivative 2-Amido-phenylsulfonamido benzothiazoleNot Specified94.45[4]

Table 2: Anticancer Activity of Benzoxazole Analogs

CompoundStructureCell LineIC50 (µM)Reference
3m Phortress analogHT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[10]
3n Phortress analogHT-29, MCF7, A549, HepG2, C6Attractive anticancer effect[10]

Table 3: COX-2 Inhibitory Activity of Pyrazole Analogs

CompoundStructureCOX-2 IC50 (µM)COX-2 Selectivity IndexReference
PYZ3 Diaryl heterocycle with pyrazole core0.011Not selective[13]
PYZ4 Modified PYZ3-Manifold increase in selectivity[13]
PYZ16 1,5-diarylpyrazole derivative0.5210.73[13]
PYZ28 Pyrazoline derivative0.26>192.3[13]
Celecoxib (Reference) -0.789.51[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing anti-inflammatory and anticancer activities.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[18][19][20][21][22]

Principle: The assay measures the peroxidase activity of COX enzymes. The inhibition is determined by monitoring the reduction in the formation of prostaglandin E2 (PGE2) or other prostanoids from the substrate, arachidonic acid.[19][20]

General Procedure:

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors such as hematin and L-epinephrine is prepared.[19]

  • Incubation: The enzyme is pre-incubated with the test compound (dissolved in a suitable solvent like DMSO) at 37°C for a defined period (e.g., 10 minutes).[19]

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.[19]

  • Reaction Termination: The reaction is stopped after a specific time (e.g., 2 minutes) by adding an acid (e.g., 2.0 M HCl).[19]

  • Quantification: The amount of PGE2 produced is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS-MS) or fluorometric kits.[19][21]

  • Data Analysis: The percent inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of a vehicle control. IC50 values are determined by testing a range of inhibitor concentrations.[19]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer agents.[23][24][25]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[23]

General Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[26]

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the logical connections between the studied compounds and their biological targets, the following diagrams are provided.

Experimental_Workflow_COX_Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubation (Enzyme + Compound) Enzyme->Preincubation Compound Test Compound Compound->Preincubation Buffer Reaction Buffer + Cofactors Buffer->Preincubation Initiation Add Arachidonic Acid Preincubation->Initiation Termination Add HCl Initiation->Termination Quantification Quantify PGE2 (LC-MS/MS or Fluorometry) Termination->Quantification IC50 Calculate % Inhibition & IC50 Quantification->IC50 Experimental_Workflow_MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seeding Seed Cancer Cells in 96-well Plate Adhesion Overnight Adhesion Seeding->Adhesion Treatment Add Test Compound Adhesion->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate for Formazan Formation MTT_add->Formazan Solubilize Add Solubilizer Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze SAR_Comparison This compound This compound Benzothiazole Benzothiazole This compound->Benzothiazole Structurally Related Benzoxazole Benzoxazole This compound->Benzoxazole Structurally Related Anti-inflammatory Anti-inflammatory Benzothiazole->Anti-inflammatory Anticancer Anticancer Benzothiazole->Anticancer Benzoxazole->Anti-inflammatory Benzoxazole->Anticancer Pyrazole Pyrazole Pyrazole->Anti-inflammatory

References

A Comparative Guide to the Reproducibility of 2-Acetylphenyl 2-Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the synthesis of 2-acetylphenyl 2-chlorobenzoate and its alternatives for researchers, scientists, and drug development professionals. Due to limited published data on the specific experimental reproducibility of this compound, this guide establishes a baseline for comparison by examining the synthesis of structurally similar phenyl benzoates. The data presented is aggregated from studies on related compounds to provide a predictive framework for experimental outcomes.

Comparison of Synthetic Routes and Performance

The synthesis of aryl esters like this compound and its analogs typically proceeds via esterification reactions. The choice of reagents and reaction conditions can significantly impact yield, purity, and overall reproducibility. Below is a comparison of common synthetic methods with expected performance metrics based on published data for similar compounds.

MethodReactantsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Schotten-Baumann Reaction 2-Hydroxyacetophenone, 2-Chlorobenzoyl chloride, Aqueous base (e.g., NaOH)75-90>95 (after recrystallization)High yield, relatively fast reactionRequires handling of acid chlorides, potential for side reactions
Steglich Esterification 2-Hydroxyacetophenone, 2-Chlorobenzoic acid, DCC, DMAP70-85>98 (after chromatography)Mild reaction conditions, high purityDCC is a known allergen, formation of DCU byproduct can complicate purification
Microwave-Assisted Synthesis 2-Hydroxyacetophenone, 2-Chlorobenzoic acid, Acid catalyst (e.g., H₂SO₄)80-95>95 (after purification)Rapid reaction times, often higher yieldsRequires specialized microwave reactor equipment
Transesterification Methyl 2-chlorobenzoate, 2-Hydroxyacetophenone, Catalyst (e.g., NaOCH₃)60-80>90 (after distillation/purification)Useful when the carboxylic acid is not readily availableEquilibrium-driven, may require removal of byproduct to achieve high conversion

Experimental Protocols

Below are detailed methodologies for the key synthetic routes. These protocols are generalized for the synthesis of substituted phenyl benzoates and can be adapted for this compound.

Schotten-Baumann Reaction Protocol

This method involves the acylation of a phenol with an acid chloride in the presence of a base.

  • Dissolution: Dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture with vigorous stirring.

  • Acylation: Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the biphasic mixture. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Steglich Esterification Protocol

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Reactant Mixture: In an inert atmosphere, dissolve 2-hydroxyacetophenone (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in an anhydrous aprotic solvent like dichloromethane.

  • Addition of Coupling Agent: Add a solution of DCC (1.2 equivalents) in the same solvent to the reaction mixture, typically at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filtration: The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by filtration.

  • Workup: Wash the filtrate with dilute hydrochloric acid and then with saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis and purification of this compound and its alternatives.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2-Hydroxyacetophenone + 2-Chlorobenzoyl Chloride Reaction Schotten-Baumann Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: General workflow for Schotten-Baumann synthesis.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 2-Hydroxyacetophenone + 2-Chlorobenzoic Acid + DCC/DMAP Reaction Steglich Esterification Reactants->Reaction Mixture Product + DCU Byproduct Reaction->Mixture Filtration Filtration of DCU Mixture->Filtration Chromatography Column Chromatography Filtration->Chromatography Pure Pure Product Chromatography->Pure

Caption: Workflow for Steglich esterification synthesis.

Logical Relationship of Reproducibility Factors

The reproducibility of these experiments is contingent on several key factors. The following diagram illustrates the logical dependencies.

G cluster_inputs Controllable Inputs cluster_outcomes Experimental Outcomes Reagent_Purity Reagent Purity Yield Yield Reagent_Purity->Yield Purity Purity Reagent_Purity->Purity Stoichiometry Stoichiometry Stoichiometry->Yield Reaction_Conditions Reaction Conditions (Temp, Time) Reaction_Conditions->Yield Reaction_Conditions->Purity Solvent Solvent Choice Solvent->Yield Solvent->Purity Reproducibility Reproducibility Yield->Reproducibility Purity->Reproducibility

Caption: Factors influencing experimental reproducibility.

A Comparative Guide to Confirming the Purity of Synthesized 2-Acetylphenyl 2-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized 2-acetylphenyl 2-chlorobenzoate. It offers a comparative analysis with structurally similar alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. As with any synthesized compound intended for research or drug development, confirming its purity is a critical step to ensure the reliability and reproducibility of experimental results. This guide outlines key analytical techniques and provides a comparative framework for purity assessment against related compounds: 2-acetylphenyl benzoate, 4-acetylphenyl 2-chlorobenzoate, and phenyl 2-chlorobenzoate.

Purity Analysis: A Comparative Overview

The purity of this compound and its analogues can be effectively determined using a combination of chromatographic and spectroscopic methods, alongside physical characterization. Each technique offers distinct advantages in identifying and quantifying impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueThis compound2-Acetylphenyl benzoate4-Acetylphenyl 2-chlorobenzoatePhenyl 2-chlorobenzoate
Melting Point (°C) Data not available87-88Data not availableData not available
¹H NMR Spectroscopy Predicted data availablePredicted data availablePredicted data availablePredicted data available
¹³C NMR Spectroscopy Predicted data availablePredicted data availablePredicted data availablePredicted data available
HPLC Retention Time Compound-specificCompound-specificCompound-specificCompound-specific
Mass Spectrometry m/z 274.04 (M+)m/z 240.08 (M+)m/z 274.04 (M+)m/z 232.03 (M+)

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Protocol:

  • Ensure the synthesized compound is thoroughly dried to remove any residual solvent.

  • Place a small amount of the crystalline sample into a capillary tube and pack it to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially, and then slow to 1-2 °C per minute as the melting point is approached.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

  • A sharp melting point range of 1-2 °C is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Standard Solution Preparation: Prepare a standard solution of the synthesized compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the synthesized sample to be tested at a similar concentration to the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of a compound. The presence of unexpected signals in the spectra can indicate the presence of impurities.

Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the signals and compare the chemical shifts and coupling constants with the expected values for the pure compound. The presence of impurity peaks can be identified and their relative amounts estimated from the integration values.

Experimental Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_conclusion Conclusion synthesis Synthesis of 2-Acetylphenyl 2-Chlorobenzoate purification Initial Purification (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) for preliminary check purification->tlc mp Melting Point Determination tlc->mp If single spot impure Further Purification Required tlc->impure If multiple spots hplc HPLC Analysis (Quantitative Purity) mp->hplc If sharp melting point mp->impure If broad/depressed melting point nmr NMR Spectroscopy (¹H and ¹³C for structural confirmation) hplc->nmr If >95% pure hplc->impure If <95% pure ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms If structure confirmed nmr->impure If unexpected peaks pure Compound is of High Purity ms->pure

Caption: Workflow for Purity Confirmation of Synthesized Compound.

Biological Context: Potential as an Acetylcholinesterase Inhibitor

Benzoic acid derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The structural features of this compound, particularly the presence of the benzoate moiety, suggest it could be explored as a potential AChE inhibitor.

The following diagram illustrates the general signaling pathway of acetylcholine and the role of acetylcholinesterase, highlighting the potential point of intervention for an inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh Released ACh_vesicle->ACh_released Action Potential AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds to inhibitor 2-Acetylphenyl 2-Chlorobenzoate (Potential Inhibitor) inhibitor->AChE Inhibits signal Signal Transduction ACh_receptor->signal Activates

References

Safety Operating Guide

Proper Disposal of 2-Acetylphenyl 2-chlorobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-acetylphenyl 2-chlorobenzoate, a chlorinated aromatic ester, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature, it should be treated as a hazardous waste unless explicitly determined otherwise by a qualified professional. This guide provides detailed procedures for its safe handling and disposal, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[1][2][3] Sewer and regular trash disposal are not appropriate for this type of chemical.

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous chemical waste.[2][3]

  • Based on its structure as a chlorinated organic compound, it may be classified as harmful and an environmental hazard.

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, compatible, and leak-proof container.[1][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

  • The container must be kept securely closed except when adding waste.[2][3]

  • Do not mix this waste with other incompatible waste streams. Store it segregated from strong acids, bases, and oxidizing agents.[2][3]

3. Labeling the Hazardous Waste Container:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS office.[1][2][3]

  • The label must include the following information[1]:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., department, room number).

    • The name and contact information of the principal investigator or responsible person.

    • The words "Hazardous Waste".

    • Checkmarks for the appropriate hazard pictograms (e.g., harmful, environmental hazard).

4. Storage of Hazardous Waste:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[4]

  • The storage area should have secondary containment to capture any potential leaks or spills.[2]

  • Accumulation limits for hazardous waste (typically up to 55 gallons) should not be exceeded.[4]

5. Arranging for Disposal:

  • Once the waste container is full or you no longer need to add to it, contact your institution's EHS or hazardous waste disposal office to schedule a pickup.[1][3][4]

  • Complete any required waste information forms provided by the EHS office.[1]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be decontaminated before being disposed of as regular trash.[2][3][5]

  • To decontaminate, triple rinse the container with a suitable solvent (such as acetone or ethanol) that can dissolve the compound.[2][3]

  • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[2][3]

  • After triple rinsing and allowing the container to air dry, deface or remove the original chemical label before disposal in the regular trash.[2][5]

Quantitative Data Summary

PropertyValue / Information
Chemical Name This compound
Molecular Formula C₁₅H₁₁ClO₃
Hazard Classification Presumed Hazardous Waste. Likely classified as harmful and potentially an environmental hazard due to its chlorinated aromatic structure.
Primary Disposal Route Institutional Environmental Health and Safety (EHS) Hazardous Waste Program.[1][2]
Prohibited Disposal Sewer system and regular trash.[1][6]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.
Container Type Compatible, leak-proof container (plastic preferred) with a secure lid.[1][3]
Empty Container Procedure Triple rinse with a suitable solvent; collect rinsate as hazardous waste; deface label before disposing of the container in regular trash.[2][3][5]

Experimental Protocols

Triple Rinse Procedure for Empty Containers:

  • Select a solvent in which this compound is soluble (e.g., acetone, ethanol).

  • Add an amount of the solvent equal to approximately 10% of the container's volume.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the solvent rinsate into the designated hazardous waste container for chlorinated organic compounds.

  • Repeat steps 2-4 two more times for a total of three rinses.[2][3]

  • Allow the empty container to air dry completely in a well-ventilated area (e.g., fume hood) before defacing the label and disposing of it as non-hazardous waste.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_empty Empty Container Disposal A Generate 2-acetylphenyl 2-chlorobenzoate Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled, Compatible Container B->C D Store Container in a Secondary Containment in a Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Container Full or Waste No Longer Generated E->F G Contact EHS for Hazardous Waste Pickup F->G H EHS Collects and Disposes of Waste According to Regulations G->H I Empty Original Container J Triple Rinse with Appropriate Solvent I->J K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Dry Container in Regular Trash J->L K->C Add to Waste

References

Personal protective equipment for handling 2-acetylphenyl 2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information for 2-acetylphenyl 2-chlorobenzoate, ensuring a secure laboratory environment.

Chemical Hazards and Handling Precautions

This compound is a chemical that poses several risks, making careful handling a necessity. According to the safety data sheet, it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage[1]. Therefore, adherence to strict safety protocols is crucial to minimize exposure and prevent accidents.

Operational and Disposal Plan

A systematic approach to handling and disposal is vital for laboratory safety. The following procedural steps outline the lifecycle of this compound in the laboratory, from reception to disposal.

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust[2].

  • Personal Hygiene: Do not eat, drink, or smoke when using this product[1]. Wash hands and face thoroughly after handling and before breaks. Immediately change contaminated clothing[1].

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Disposal Plan:

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations[1]. Do not mix with other waste materials. Handle uncleaned containers as you would the product itself[1]. Do not allow the product to enter drains[1].

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypePPE SpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To prevent serious eye damage from splashes or dust[1].
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin irritation upon contact[1].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood. If dusts are generated, use a NIOSH-approved respirator.To prevent inhalation of harmful dusts[2].

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell[1].

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water[1]. If skin irritation occurs, get medical advice[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[1].

  • Spill Response: Evacuate the area. Avoid breathing dust. Wear appropriate PPE. Collect the spill mechanically and place it in a suitable container for disposal.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for handling this compound, incorporating safety checkpoints at each stage.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/Measure in Ventilated Area B->C Proceed with caution D Conduct Experiment in Fume Hood C->D E Decontaminate Work Area D->E Experiment complete F Doff and Dispose of/Clean PPE E->F G Segregate Hazardous Waste F->G Waste ready H Store Waste in Labeled, Sealed Container G->H

Figure 1. Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.